tert-Butyl 4,4,4-trifluorobut-2-enoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (E)-4,4,4-trifluorobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBVAEUIRPBJOA-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl 4,4,4-Trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to tert-butyl 4,4,4-trifluorobut-2-enoate, a valuable fluorinated building block in organic synthesis and drug discovery. The introduction of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details the core methodologies for the synthesis of this compound, focusing on the Horner-Wadsworth-Emmons and Wittig reactions. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate understanding and implementation in a laboratory setting.
Core Synthetic Methodologies
The synthesis of this compound (CAS No: 78762-71-7) is most effectively achieved through olefination reactions of trifluoroacetaldehyde (B10831) with a suitable phosphorus-stabilized carbanion.[1][2] The two predominant methods, the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction, offer reliable pathways to the desired α,β-unsaturated ester.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes.[3] It involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. For the synthesis of this compound, this involves the reaction of a phosphonoacetate reagent with trifluoroacetaldehyde. The HWE reaction typically favors the formation of the (E)-alkene, which is often the desired isomer in synthetic applications.[3]
A key advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and can be easily removed during aqueous work-up, simplifying the purification of the final product.[3]
Reaction Scheme:
Caption: General scheme of the Horner-Wadsworth-Emmons reaction for the synthesis of this compound.
Experimental Protocol (General Procedure):
A detailed experimental protocol for the Horner-Wadsworth-Emmons synthesis of this compound is provided below. This procedure is based on established methodologies for similar transformations.[4][5][6]
-
Preparation of the Phosphonate Ylide:
-
To a solution of triethyl phosphonoacetate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon), a strong base (e.g., sodium hydride, sodium ethoxide) is added portion-wise at a controlled temperature (typically 0 °C).
-
The reaction mixture is stirred for a period to ensure complete formation of the phosphonate carbanion.
-
-
Reaction with Trifluoroacetaldehyde:
-
A solution of trifluoroacetaldehyde (or its gaseous form) is slowly introduced into the reaction mixture containing the pre-formed phosphonate ylide at a low temperature (e.g., -78 °C to 0 °C).
-
The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the pure this compound.
-
Wittig Reaction
The Wittig reaction is another cornerstone of olefination chemistry, employing a phosphonium (B103445) ylide (Wittig reagent) to convert aldehydes or ketones into alkenes.[7] For the synthesis of this compound, (tert-butoxycarbonylmethylene)triphenylphosphorane is the key reagent.[8] This stabilized ylide is commercially available or can be prepared from tert-butyl bromoacetate (B1195939) and triphenylphosphine (B44618).
A notable feature of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can sometimes complicate product purification due to its high polarity and crystallinity. However, various techniques have been developed to facilitate its removal.
Reaction Scheme:
Caption: General scheme of the Wittig reaction for the synthesis of this compound.
Experimental Protocol (General Procedure):
The following is a general experimental protocol for the Wittig synthesis of this compound, based on established procedures for similar transformations.[7]
-
Reaction Setup:
-
To a solution of (tert-butoxycarbonylmethylene)triphenylphosphorane in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere, a solution of trifluoroacetaldehyde in the same solvent is added dropwise at a controlled temperature (typically 0 °C to room temperature).
-
-
Reaction Monitoring:
-
The reaction progress is monitored by TLC or GC to determine the consumption of the starting materials.
-
-
Work-up and Purification:
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is then subjected to purification. A common method involves trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate the triphenylphosphine oxide, which can then be removed by filtration.
-
The filtrate, containing the desired product, is concentrated and further purified by flash column chromatography on silica gel.
-
Quantitative Data Summary
While specific yield and reaction condition data for the synthesis of this compound are not extensively reported in readily available literature, the following table provides a general comparison of the Horner-Wadsworth-Emmons and Wittig reactions for the synthesis of α,β-unsaturated esters.
| Parameter | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |
| Typical Yield | Generally high (70-95%) | Variable, can be high (60-90%) |
| Stereoselectivity | Predominantly (E)-isomer | Can be (E) or (Z) depending on the ylide and conditions |
| Key Reagents | Phosphonate ester, strong base, aldehyde | Phosphonium ylide, aldehyde |
| Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide |
| Purification | Generally straightforward | Can be challenging due to byproduct removal |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of this compound via an olefination reaction.
Caption: A generalized workflow diagram for the synthesis of this compound.
Conclusion
The synthesis of this compound can be reliably achieved using either the Horner-Wadsworth-Emmons or the Wittig reaction. The choice between these two methods will depend on factors such as the desired stereoselectivity, the availability of starting materials, and the preferred purification strategy. The HWE reaction often offers advantages in terms of byproduct removal and stereocontrol towards the (E)-isomer. This guide provides the fundamental knowledge and procedural outlines necessary for the successful synthesis of this important fluorinated building block, empowering researchers in the fields of medicinal chemistry and materials science to incorporate this valuable motif into their synthetic targets.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Triethyl phosphonoacetate - Enamine [enamine.net]
- 5. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
In-Depth Technical Guide: tert-Butyl 4,4,4-trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, a proposed synthetic route, and key characterization data for tert-butyl 4,4,4-trifluorobut-2-enoate. This compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals, where the trifluoromethyl group can impart unique biological and physical properties.
Core Physical and Chemical Properties
While comprehensive experimental data for this compound is not extensively documented in readily available literature, the following table summarizes its known and predicted properties.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₁F₃O₂ | - |
| Molecular Weight | 196.17 g/mol | [Calculated] |
| CAS Number | 78762-71-7 | [Chemical Abstract Service] |
| Boiling Point | 132-133 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.3727 | [2] |
| Density | Not available | - |
| Appearance | Colorless liquid (Predicted) | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) (Predicted) | - |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound involves a two-step process: a Reformatsky reaction to create the carbon backbone and a subsequent dehydration to introduce the double bond.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are proposed experimental protocols based on general procedures for the Reformatsky reaction and subsequent dehydration.
Step 1: Synthesis of tert-Butyl 4,4,4-trifluoro-3-hydroxybutanoate via Reformatsky Reaction
Objective: To synthesize the β-hydroxy ester intermediate.
Materials:
-
Zinc dust, activated
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyl bromoacetate
-
Trifluoroacetaldehyde (gas or solution in a suitable solvent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with activated zinc dust (1.2 equivalents) and a crystal of iodine.
-
The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Anhydrous THF is added to the flask.
-
A solution of tert-butyl bromoacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of zinc. The reaction is initiated by gentle heating.
-
Once the reaction has started (indicated by a color change and gentle reflux), the remaining tert-butyl bromoacetate solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the complete formation of the Reformatsky reagent.
-
The reaction mixture is cooled in an ice bath.
-
Trifluoroacetaldehyde (1.0 equivalent) is then slowly bubbled through the solution or added as a solution in a cold, anhydrous solvent.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting materials.
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield tert-butyl 4,4,4-trifluoro-3-hydroxybutanoate.
Step 2: Dehydration to this compound
Objective: To introduce the α,β-unsaturation.
Materials:
-
tert-Butyl 4,4,4-trifluoro-3-hydroxybutanoate
-
Phosphorus pentoxide (P₂O₅) or p-toluenesulfonic acid (TsOH)
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A round-bottom flask is charged with tert-butyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 equivalent) and a suitable solvent such as anhydrous toluene.
-
A dehydrating agent such as phosphorus pentoxide (1.5 equivalents) or a catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is heated to reflux and the reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If P₂O₅ is used, the mixture is carefully poured over ice. If TsOH is used, the mixture is washed with a saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to afford pure this compound.
Predicted Spectral Data
¹H NMR (Predicted)
-
δ 6.0-7.5 ppm: Two doublets of quartets (dq), 2H, (-CH=CH-CF₃). The exact shifts and coupling constants will depend on the E/Z stereochemistry.
-
δ 1.5 ppm: Singlet (s), 9H, (-C(CH₃)₃).
¹³C NMR (Predicted)
-
δ 160-165 ppm: Carbonyl carbon (-C=O).
-
δ 120-140 ppm: Olefinic carbons (-CH=CH-), one will show coupling to the fluorine atoms.
-
δ 123 ppm (quartet): Trifluoromethyl carbon (-CF₃), with a large ¹J(C-F) coupling constant.
-
δ 82 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ 28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
¹⁹F NMR (Predicted)
-
A single signal, likely a triplet or a doublet of doublets depending on the coupling to the vinylic protons, is expected in the typical range for a CF₃ group adjacent to a double bond.
Infrared (IR) Spectroscopy (Predicted)
-
~1720 cm⁻¹: Strong C=O stretch of the α,β-unsaturated ester.
-
~1650 cm⁻¹: C=C stretch.
-
~1100-1300 cm⁻¹: Strong C-F stretching bands.
-
~2980 cm⁻¹: C-H stretching of the tert-butyl group.
This technical guide provides a foundational understanding of this compound for its application in research and development. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties.
References
Technical Guide: tert-Butyl (E)-4,4,4-trifluorobut-2-enoate (CAS Number: 78762-71-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (E)-4,4,4-trifluorobut-2-enoate, with CAS number 78762-71-7, is a fluorinated organic compound that serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The presence of the trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a key building block in medicinal chemistry. This guide provides a comprehensive overview of its properties, structure, and potential applications.
Chemical Structure and Properties
The chemical structure of tert-butyl (E)-4,4,4-trifluorobut-2-enoate is characterized by a butenoate backbone with a trifluoromethyl group at the 4-position and a tert-butyl ester at the 1-position. The "(E)" designation indicates the stereochemistry at the carbon-carbon double bond.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₁F₃O₂ |
| Molecular Weight | 196.17 g/mol |
| IUPAC Name | tert-butyl (2E)-4,4,4-trifluorobut-2-enoate |
| Boiling Point | 132-133 °C |
| Physical Form | Solid |
| Purity | ≥98% |
Spectral Data
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would likely show a singlet for the nine protons of the tert-butyl group, and signals for the two vinylic protons, with their coupling constant indicative of the (E)-configuration. The proton adjacent to the trifluoromethyl group would likely show coupling to the fluorine atoms.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the two olefinic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbon of the trifluoromethyl group, which would appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester, the C=C stretching of the alkene, and the C-F stretching of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.
Synthesis and Reactivity
General Synthesis Approach
The synthesis of tert-butyl (E)-4,4,4-trifluorobut-2-enoate can be approached through several synthetic strategies common in organofluorine chemistry. A plausible method involves the Horner-Wadsworth-Emmons reaction.
Experimental Protocol (Hypothetical)
Materials:
-
Trifluoroacetaldehyde or a suitable precursor
-
A phosphonate reagent such as tert-butyl diethylphosphonoacetate
-
A strong base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran)
Procedure:
-
The phosphonate reagent is dissolved in an anhydrous solvent under an inert atmosphere.
-
The solution is cooled, and a strong base is added portion-wise to generate the corresponding carbanion.
-
Trifluoroacetaldehyde is then slowly added to the reaction mixture.
-
The reaction is allowed to proceed to completion, after which it is quenched and the product is extracted.
-
Purification is typically achieved through column chromatography.
Reactivity
The reactivity of tert-butyl (E)-4,4,4-trifluorobut-2-enoate is primarily dictated by the electron-withdrawing nature of the trifluoromethyl group and the ester functionality, which activate the double bond for nucleophilic attack.
Applications in Drug Development
tert-Butyl (E)-4,4,4-trifluorobut-2-enoate is a key intermediate in the synthesis of more complex molecules with potential biological activity. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
While specific therapeutic agents synthesized directly from this intermediate are not widely disclosed in public literature, its structural motif is found in compounds investigated for various therapeutic areas. The general workflow for its use in drug discovery is outlined below.
Safety Information
As a laboratory chemical, tert-butyl (E)-4,4,4-trifluorobut-2-enoate should be handled with appropriate safety precautions.
Table 2: Hazard Information
| Hazard | Description |
| GHS Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
tert-Butyl (E)-4,4,4-trifluorobut-2-enoate is a valuable and versatile building block for the synthesis of fluorinated organic molecules, particularly in the field of drug discovery. Its unique structural features, conferred by the trifluoromethyl and tert-butyl ester groups, make it an attractive starting material for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. Further research into its applications is warranted to fully explore its potential in medicinal chemistry.
References
An In-depth Technical Guide to tert-Butyl (2E)-4,4,4-trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (2E)-4,4,4-trifluorobut-2-enoate, a valuable intermediate in medicinal chemistry and drug development. This document details its chemical properties, a detailed synthesis protocol, safety information, and its role as a versatile building block in the creation of biologically active molecules.
Chemical Identity and Properties
The IUPAC name for this compound is tert-butyl (2E)-4,4,4-trifluorobut-2-enoate . The "(2E)" designation specifies the trans configuration of the substituents around the carbon-carbon double bond, which is the thermodynamically more stable isomer and the expected product from common synthetic routes.
This compound belongs to the class of α,β-unsaturated esters and is notable for the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and the biological properties of its derivatives.
Table 1: Physicochemical Properties of tert-Butyl (2E)-4,4,4-trifluorobut-2-enoate
| Property | Value | Source |
| Molecular Formula | C₈H₁₁F₃O₂ | MedChemExpress[1] |
| Molecular Weight | 196.17 g/mol | MedChemExpress[1] |
| CAS Number | 78762-71-7 | MedChemExpress[1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | General knowledge |
| Boiling Point | Not specified | - |
| Density | Not specified | - |
| Solubility | Not specified (expected to be soluble in organic solvents) | General knowledge |
Synthesis via Horner-Wadsworth-Emmons Reaction
The synthesis of tert-butyl (2E)-4,4,4-trifluorobut-2-enoate is most effectively achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde.[2][3][4] The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene, which is advantageous for this synthesis.[3][4]
The general workflow for this synthesis is the reaction of a tert-butoxycarbonylmethylphosphonate with trifluoroacetaldehyde (B10831).
Detailed Experimental Protocol
This protocol is a representative procedure for the Horner-Wadsworth-Emmons reaction adapted for the synthesis of tert-butyl (2E)-4,4,4-trifluorobut-2-enoate.
Materials:
-
Triethyl phosphonoacetate or a similar phosphonate ester
-
tert-Butanol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Trifluoroacetaldehyde (gas or solution in a suitable solvent)
-
Anhydrous tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the tert-butoxycarbonylmethylphosphonate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Reaction with Trifluoroacetaldehyde:
-
Cool the solution of the phosphonate ylide back to 0 °C.
-
Slowly bubble trifluoroacetaldehyde gas (1.0-1.2 equivalents) through the reaction mixture, or add a solution of trifluoroacetaldehyde in a suitable solvent via the dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting phosphonate.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure tert-butyl (2E)-4,4,4-trifluorobut-2-enoate.
-
Safety Information
Table 2: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container in accordance with local regulations. |
Source: MedChemExpress Safety Data Sheet
Role in Drug Development and Medicinal Chemistry
The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a widely employed strategy in modern drug design. The CF₃ group can significantly enhance the metabolic stability, bioavailability, and binding affinity of a drug candidate.
tert-Butyl (2E)-4,4,4-trifluorobut-2-enoate serves as a valuable building block for introducing the trifluoromethylated butenoate moiety into more complex molecules. Its utility stems from two key reactive sites:
-
Michael Acceptor: The α,β-unsaturated ester system makes this molecule an excellent Michael acceptor. It can react with nucleophiles, such as thiols (e.g., cysteine residues in proteins) and amines, in a conjugate addition reaction. This reactivity is crucial for the design of covalent inhibitors that can form a stable bond with their biological targets.
-
Ester Functionality: The tert-butyl ester can be hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing a handle for further chemical modifications, such as amide bond formation.
Potential Biological Significance and Signaling Pathways
While specific studies detailing the direct interaction of tert-butyl (2E)-4,4,4-trifluorobut-2-enoate with biological signaling pathways are not yet prevalent in the literature, its chemical nature as a trifluoromethylated Michael acceptor suggests its potential as a precursor for inhibitors of enzymes with a nucleophilic residue in their active site.
Trifluoromethyl ketones , which share the electrophilic character of the trifluoromethyl group adjacent to a carbonyl, are known inhibitors of serine and cysteine proteases.[1] By analogy, trifluoromethylated enoates could be explored as inhibitors for similar enzyme classes.
Furthermore, α,β-unsaturated carbonyl compounds, acting as Michael acceptors, have been shown to modulate various signaling pathways, including the Keap1-Nrf2-ARE pathway (involved in oxidative stress response) and the NF-κB pathway (a key regulator of inflammation).[5] The covalent modification of cysteine residues in proteins like Keap1 or components of the IKK complex by Michael acceptors can trigger these pathways.
The presence of the tert-butyl group in drug molecules, while sometimes associated with increased lipophilicity, can also serve to enhance potency or act as a steric shield to improve metabolic stability. The interplay between the reactive trifluoromethylated enoate and the bulky tert-butyl ester makes this compound a unique starting point for generating novel therapeutic agents. For instance, compounds with di-tert-butylphenol motifs have been investigated for their ability to modulate anti-apoptotic proteins like Bcl-2 and Survivin in cancer cells, suggesting that the tert-butyl group can play a significant role in the biological activity of small molecules.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 5. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of colorectal cancer proliferation: The dual-modulatory role of 2,4-DTBP on anti-apoptotic Bcl-2 and Survivin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
tert-Butyl 4,4,4-trifluorobut-2-enoate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and a representative synthetic approach for tert-butyl 4,4,4-trifluorobut-2-enoate, a fluorinated organic compound of interest in drug discovery and materials science.
Core Chemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, as well as for analytical characterization.
| Property | Value | Citation |
| Molecular Formula | C₈H₁₁F₃O₂ | [1] |
| Molecular Weight | 196.17 g/mol | [1] |
| CAS Number | 78762-71-7 | [1] |
Representative Experimental Protocols
General Synthesis of Trifluoromethylated Alkenes
A common strategy for the synthesis of trifluoromethylated alkenes involves the oxidation of a corresponding propargylic alcohol, followed by further functional group manipulation.
Step 1: Oxidation of a Propargylic Alcohol Precursor
This step aims to create a reactive intermediate.
-
A solution of the starting propargylic alcohol is prepared in a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂).
-
An oxidizing agent, for instance, manganese dioxide (MnO₂), is added to the solution at a controlled temperature, often starting at 0°C and gradually warming to room temperature.
-
The reaction progress is monitored using an appropriate analytical technique, such as ¹⁹F NMR spectroscopy, to determine the conversion of the starting material.
-
Upon completion, the reaction mixture is filtered to remove the oxidant, and the solvent is removed under reduced pressure to yield the crude product.
Step 2: Further Elaboration to the Final Product
The intermediate from Step 1 would then undergo subsequent reactions, such as a Wittig-type reaction or a cross-coupling reaction, to introduce the tert-butyl ester functionality and establish the double bond at the desired position.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group.
-
¹³C NMR: The carbon signals for the tert-butyl group would also be readily identifiable.
-
¹⁹F NMR: This technique is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the identification and quantification of volatile and semi-volatile organic compounds.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent. For complex matrices, a sample preparation step such as liquid-liquid extraction or solid-phase extraction may be necessary.
-
GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to spectral libraries.
Diagrams
Below are diagrams illustrating a generalized experimental workflow and a conceptual signaling pathway where a fluorinated molecule could be involved.
References
An In-depth Technical Guide to tert-Butyl 4,4,4-trifluorobut-2-enoate for Researchers and Drug Development Professionals
Introduction
tert-Butyl 4,4,4-trifluorobut-2-enoate, with CAS Number 78762-71-7, is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a trifluoromethyl group conjugated to an α,β-unsaturated ester, makes it a valuable building block in the synthesis of complex molecules. The trifluoromethyl group can impart desirable properties to bioactive molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the commercial availability, synthesis, key reactions, and potential applications of this compound, aimed at researchers, scientists, and drug development professionals.
Commercial Availability and Specifications
This compound is available from several commercial chemical suppliers. The material is typically supplied as the thermodynamically more stable (E)-isomer. Researchers should consult individual supplier documentation for the most up-to-date specifications.
Table 1: Commercial Suppliers and Representative Specifications
| Supplier | Product Number (Example) | Purity Specification | Physical Form | Storage Conditions |
| Sigma-Aldrich (distributor for Synthonix) | SY3H6E40FBE8 | ≥95% | Solid | Refrigerator |
| MedChemExpress | HY-42363 | Not specified | Not specified | Inert atmosphere, room temperature |
| Fluorochem | F824527 | ≥98% | Not specified | Not specified |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reaction setup, and for predicting its behavior in biological systems.
Table 2: Physicochemical Properties of tert-Butyl (E)-4,4,4-trifluorobut-2-enoate
| Property | Value | Source |
| IUPAC Name | tert-butyl (E)-4,4,4-trifluorobut-2-enoate | Sigma-Aldrich |
| CAS Number | 78762-71-7 | Multiple |
| Molecular Formula | C₈H₁₁F₃O₂ | MedChemExpress |
| Molecular Weight | 196.17 g/mol | MedChemExpress |
| Appearance | Solid | Sigma-Aldrich |
| Stereochemistry | Predominantly (E)-isomer | Implied by IUPAC name from suppliers |
| LogP (predicted) | 2.717 | Fluorochem |
Synthesis of this compound
The synthesis of α,β-unsaturated esters like this compound is commonly achieved through olefination reactions of an aldehyde with a phosphorus-stabilized carbanion. The two most prevalent methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both methods are known to predominantly yield the (E)-alkene, which is the desired isomer for this compound.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction involves the condensation of a phosphonate (B1237965) ester with an aldehyde in the presence of a base. For the synthesis of this compound, this would involve the reaction of trifluoroacetaldehyde (B10831) with a phosphonate reagent such as tert-butyl (diethoxyphosphoryl)acetate. The HWE reaction is often preferred for the synthesis of (E)-α,β-unsaturated esters due to its high stereoselectivity and the ease of removal of the water-soluble phosphate (B84403) byproduct.
Detailed Experimental Protocol (Hypothetical, based on standard HWE procedures):
Materials:
-
tert-Butyl (diethoxyphosphoryl)acetate
-
Trifluoroacetaldehyde (can be generated in situ or used as a gas)
-
Sodium hydride (NaH) or other suitable base (e.g., lithium hexamethyldisilazide, LiHMDS)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
A solution of tert-butyl (diethoxyphosphoryl)acetate (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the phosphonate anion.
-
The reaction mixture is cooled to -78 °C.
-
Trifluoroacetaldehyde (1.2 eq), either as a gas bubbled through the solution or as a freshly prepared solution in THF, is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297) (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford pure tert-butyl (E)-4,4,4-trifluorobut-2-enoate.
Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:
Wittig Reaction
The Wittig reaction provides an alternative route, employing a phosphorus ylide, such as (tert-butoxycarbonylmethylene)triphenylphosphorane, which is commercially available. This ylide is considered "stabilized" due to the adjacent ester group, which generally leads to a high selectivity for the (E)-alkene product.
Detailed Experimental Protocol (Hypothetical, based on standard Wittig procedures):
Materials:
-
(tert-Butoxycarbonylmethylene)triphenylphosphorane
-
Trifluoroacetaldehyde
-
Anhydrous dichloromethane (B109758) (DCM) or THF
-
Solvents for purification (e.g., hexanes, diethyl ether)
Procedure:
-
(tert-Butoxycarbonylmethylene)triphenylphosphorane (1.1 eq) is dissolved in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
Trifluoroacetaldehyde (1.0 eq) is slowly added to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue, containing the product and triphenylphosphine (B44618) oxide byproduct, is triturated with a mixture of hexanes and diethyl ether to precipitate the majority of the triphenylphosphine oxide.
-
The solid is removed by filtration, and the filtrate is concentrated.
-
The remaining crude product is purified by flash column chromatography on silica gel to yield pure tert-butyl (E)-4,4,4-trifluorobut-2-enoate.
Diagram of the Wittig Reaction Logical Relationship:
Applications in Drug Development and Medicinal Chemistry
The trifluoromethyl group is a key pharmacophore in modern drug design, valued for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. This compound serves as a versatile building block for introducing the trifluoromethylated butenoate moiety into more complex molecules.
Michael Addition Reactions
The electron-withdrawing trifluoromethyl group strongly activates the α,β-unsaturated system of this compound, making it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, including amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is highly valuable for building molecular complexity in a controlled manner.
Detailed Experimental Protocol (Hypothetical, for a Michael addition with an amine):
Materials:
-
tert-Butyl (E)-4,4,4-trifluorobut-2-enoate
-
Primary or secondary amine (e.g., benzylamine)
-
Aprotic solvent (e.g., THF, acetonitrile)
-
Optional: Lewis acid or base catalyst
Procedure:
-
To a solution of tert-butyl (E)-4,4,4-trifluorobut-2-enoate (1.0 eq) in THF is added the amine (1.1 eq) at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated, and the reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the corresponding β-amino ester.
Diagram of the Michael Addition Signaling Pathway:
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statement | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of trifluoromethyl-containing compounds. Its commercial availability and reactivity, particularly as a Michael acceptor, make it a useful tool for medicinal chemists and drug development professionals. The synthetic routes to this compound are well-established in principle, primarily relying on the Horner-Wadsworth-Emmons and Wittig reactions to ensure the desired (E)-stereochemistry. The incorporation of this moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate, making it a compound of continued interest in the development of new therapeutics.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity of Trifluoromethylated Michael Acceptors
The strategic incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry, significantly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] When appended to Michael acceptors, the potent electron-withdrawing nature of the CF₃ group dramatically enhances their electrophilicity, making them highly reactive partners in Michael addition reactions.[3] This heightened reactivity is pivotal for the synthesis of complex fluorinated molecules and for the design of covalent inhibitors in drug discovery, which can form stable bonds with biological targets.[1][4]
This guide provides a technical overview of the core principles governing the reactivity of trifluoromethylated Michael acceptors, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for professionals in the field.
Core Principles of Reactivity
The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[5][6] The reactivity of the acceptor is dictated by the electrophilicity of the β-carbon. The trifluoromethyl group, being a strong σ-electron-withdrawing group, significantly depletes electron density from the entire alkene system.[3] This electronic effect polarizes the carbon-carbon double bond, rendering the β-carbon highly susceptible to nucleophilic attack. This activation is often so pronounced that reactions can proceed under mild, catalyst-free conditions.[3]
The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final adduct.
Quantitative Reactivity Data
The enhanced reactivity of trifluoromethylated Michael acceptors has been investigated through kinetic and computational studies. The rate of the Michael addition is significantly influenced by the nature of the nucleophile, the solvent, and the specific structure of the acceptor. While a comprehensive cross-comparison is challenging due to varied reaction conditions across studies, general trends can be summarized.
A combined experimental and computational study of various Michael acceptors demonstrated that electrophilicity parameters can effectively predict reaction rates.[7][8] Quantum chemical calculations have also been employed to predict the reactivity of Michael acceptors by modeling transition states, showing a strong correlation between calculated reaction barriers and experimental rate constants.[9]
Table 1: Summary of Kinetic and Reactivity Observations
| Michael Acceptor Type | Nucleophile | Catalyst/Conditions | Observation | Reference(s) |
| β-Fluoroalkylated Acrylates | Amines | Catalyst- and solvent-free | High yields (up to 99%) were achieved, indicating high reactivity. | [10] |
| α-(Trifluoromethyl)styrenes | Thiols | DBN (catalytic) | Reaction proceeded smoothly under mild conditions. | [3] |
| tert-Butyl trifluoromethyl acrylate (B77674) | Thiols | Base-catalyzed | A lower energy barrier was noted, induced by the CF₃ group. | [11] |
| Aryl/Heteroaryl Acrylonitriles | Thiols | N/A | Thiol adducts undergo β-elimination at widely varying rates, indicating tunable reversibility. | [12] |
Spectroscopic Characterization
The successful synthesis of trifluoromethylated compounds is typically confirmed using a suite of spectroscopic techniques, including NMR (¹⁹F, ¹³C, ¹H) and Infrared (IR) spectroscopy.
NMR Spectroscopy
¹⁹F NMR is particularly diagnostic for confirming the presence and electronic environment of the trifluoromethyl group.[13] The chemical shift of the CF₃ group is sensitive to the surrounding molecular structure. In ¹³C NMR, the carbon atoms of and adjacent to the CF₃ group exhibit characteristic quartets due to C-F coupling.[14]
Table 2: Typical NMR Spectroscopic Data for Trifluoromethyl Groups
| Nucleus | Signal Type | Typical Chemical Shift (ppm) | Typical Coupling Constant (J) | Reference(s) |
| ¹⁹F | Singlet or Quartet | -60 to -80 | N/A | [14][15] |
| ¹³C | Quartet (CF₃) | ~125 | JC-F ≈ 288 Hz | [14] |
| ¹³C | Quartet (C-CF₃) | ~78 | JC-F ≈ 27 Hz | [14] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within the molecule.[16] The strong C-F bonds in the trifluoromethyl group give rise to characteristic, intense absorption bands.[17][18]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Reference(s) |
| C-F (in CF₃) | Stretch | 1100 - 1400 | Strong | [18] |
| C=O (Ketone/Ester) | Stretch | 1680 - 1750 | Strong | |
| C=C (Alkene) | Stretch | 1640 - 1680 | Medium |
Experimental Protocols & Workflow
The synthesis and analysis of trifluoromethylated Michael adducts follow a standard workflow in synthetic organic chemistry. This involves the reaction setup, workup and purification, and finally, characterization of the product.
Representative Protocol: Aza-Michael Addition to a β-Trifluoromethylated Acrylate
This protocol is a generalized representation based on methodologies for catalyst- and solvent-free aza-Michael additions.[10]
1. Materials:
-
β-Trifluoromethylated acrylate (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Round-bottom flask with stir bar
2. Procedure:
-
To a clean, dry round-bottom flask, add the β-trifluoromethylated acrylate.
-
Add the amine nucleophile to the flask. If the reactants are solids, they may be gently heated to melt or a minimal amount of a suitable solvent may be added.
-
Stir the reaction mixture at room temperature (or a specified temperature) vigorously.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the crude product can often be used directly or purified.
3. Purification:
-
If necessary, dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Purify the product by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a mixture of cyclohexane (B81311) and ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final trifluoromethylated β-amino acid derivative.
4. Characterization:
-
Obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure of the adduct.
-
Use IR spectroscopy to identify key functional groups.
-
Determine the exact mass using High-Resolution Mass Spectrometry (HRMS).
Applications in Drug Development
The unique reactivity profile of trifluoromethylated Michael acceptors makes them valuable tools in drug discovery. They are often employed as covalent warheads that can form stable, irreversible bonds with nucleophilic residues, such as cysteine, on target proteins.[12] This can lead to enhanced potency and prolonged duration of action.[12]
Furthermore, the incorporation of a CF₃ group can improve a drug candidate's pharmacokinetic properties, including metabolic stability and membrane permeability.[1][2] Trifluoromethylcinnamanilides, for example, have been investigated as potential agents for treating resistant bacterial infections.[19]
Modulation of Signaling Pathways
Michael acceptors can act as electrophilic probes to interact with key cellular signaling pathways.[6] One such pathway is the Keap1-Nrf2-ARE pathway, which is a critical regulator of cellular responses to oxidative stress. Electrophiles can react with cysteine sensors in Keap1, disrupting its ability to target Nrf2 for degradation. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-driven genes.
Conclusion
Trifluoromethylated Michael acceptors represent a highly valuable class of reagents and structural motifs for chemists and drug developers. The powerful electron-withdrawing effect of the CF₃ group confers enhanced electrophilicity, enabling a wide range of synthetic transformations under mild conditions and providing a rational basis for the design of potent, targeted covalent inhibitors. A thorough understanding of their reactivity, supported by robust analytical characterization, is essential for leveraging their full potential in the synthesis of novel fine chemicals and the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michael Addition [organic-chemistry.org]
- 6. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. | Semantic Scholar [semanticscholar.org]
- 8. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-Efficiency Trifluoromethyl-Methionine Incorporation into Cyclophilin A by Cell-Free Synthesis for 19F NMR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bulky Guardian: A Technical Guide to the Role of the Tert-Butyl Group in Reaction Stereoselectivity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, controlling the three-dimensional arrangement of atoms is paramount. The pursuit of stereoselectivity—the preferential formation of one stereoisomer over another—is a central theme in the synthesis of complex molecules, particularly in drug development where the chirality of a molecule can dictate its efficacy and safety. Among the many tools available to the modern chemist, the strategic placement of a simple yet powerful alkyl substituent, the tert-butyl group, offers a robust method for directing stereochemical outcomes. Its significant steric presence allows it to act as a "bulky guardian," influencing transition state geometries and dictating the facial selectivity of reactions.
This technical guide explores the multifaceted role of the tert-butyl group in controlling stereoselectivity across several key reaction classes. We will delve into the underlying principles, present quantitative data from pivotal studies, provide detailed experimental protocols for representative reactions, and visualize the mechanistic logic that governs its influence.
Core Principles: Steric Hindrance and Conformational Locking
The stereodirecting power of the tert-butyl group stems primarily from its immense size and rigid, tetrahedral structure. This steric bulk manifests in two fundamental ways:
-
Direct Steric Hindrance: The group physically obstructs one face of a molecule, forcing an incoming reagent to approach from the less hindered side. This is a common strategy in substrate-controlled diastereoselection.[1][2]
-
Conformational Locking: In cyclic systems, particularly cyclohexanes, the large energetic penalty for placing a tert-butyl group in an axial position (due to severe 1,3-diaxial interactions) effectively "locks" the ring in a single chair conformation. This conformational rigidity removes ambiguity in the spatial arrangement of other substituents, leading to highly predictable reaction outcomes. The energetic preference for the equatorial position, quantified by its large A-value of approximately 4.9-5.0 kcal/mol, is a cornerstone of its utility.[3][4]
While steric effects are dominant, electronic contributions such as hyperconjugation and weak inductive effects can also play a subtle role in stabilizing transition states.[1][5]
Below is a conceptual diagram illustrating how the properties of the tert-butyl group translate into stereochemical control.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Diels Alder: endo and exo [employees.csbsju.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis Using tert-Butyl 4,4,4-Trifluorobut-2-enoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl 4,4,4-trifluorobut-2-enoate as a versatile building block in asymmetric synthesis. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making trifluoromethylated chiral synthons highly valuable in medicinal chemistry.[1] this compound is an attractive Michael acceptor for the stereoselective construction of carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of chiral molecules.
Overview of Applications
This compound is a valuable substrate in various organocatalytic asymmetric reactions, primarily due to the strong electron-withdrawing nature of the trifluoromethyl group, which activates the enoate system for nucleophilic attack. Key applications include:
-
Asymmetric Michael Additions: This is the most prominent application, allowing for the enantioselective formation of C-C, C-S, and C-N bonds.
-
Sulfa-Michael Addition: The conjugate addition of thiols to generate chiral β-thio-α-(trifluoromethyl) compounds.
-
Aza-Michael Addition: The conjugate addition of nitrogen nucleophiles to produce chiral β-amino acid derivatives.
-
Michael Addition of Carbon Nucleophiles: The addition of soft carbon nucleophiles like malonates to create chiral centers.
-
-
Asymmetric Cycloaddition Reactions: Although less common, this substrate can participate in cycloadditions to form complex chiral cyclic systems.
Bifunctional organocatalysts, particularly those based on a thiourea (B124793) or squaramide scaffold combined with a tertiary amine (e.g., cinchona alkaloids), have proven to be highly effective in promoting these transformations with excellent stereocontrol.[1][2][3][4] These catalysts operate through a dual activation mechanism, where the amine moiety acts as a Brønsted base to deprotonate the nucleophile, and the thiourea or squaramide moiety activates the enoate electrophile through hydrogen bonding.
Data Presentation: Summary of Asymmetric Reactions
The following tables summarize the quantitative data for key asymmetric reactions involving trifluorocrotonates, providing a comparative overview of catalyst performance, reaction conditions, and outcomes.
Table 1: Asymmetric Sulfa-Michael Addition of Thiols to 4,4,4-Trifluorocrotonates
| Entry | Thiol Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-methoxythiophenol | 1 (1) | Toluene (B28343) | 24 | 95 | 96 | [5] |
| 2 | 2-naphthalenethiol | 1 (1) | Toluene | 24 | 92 | 95 | [5] |
| 3 | Thiophenol | 1 (1) | Toluene | 24 | 94 | 93 | [5] |
| 4 | 4-chlorothiophenol | 1 (1) | Toluene | 24 | 96 | 94 | [5] |
Catalyst 1 : A bifunctional cinchona alkaloid-derived thiourea catalyst.
Table 2: Asymmetric Michael Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones
| Entry | Malonate Nucleophile | Catalyst (mol%) | Solvent | Pressure (kbar) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Diethyl malonate | 2 (5) | Toluene | 10 | 72 | 92 | 91 | [6] |
| 2 | Dimethyl malonate | 2 (5) | Toluene | 10 | 72 | 88 | 89 | [6] |
| 3 | Di-tert-butyl malonate | 2 (5) | Toluene | 10 | 96 | 75 | 90 | [6] |
Catalyst 2 : A bifunctional tertiary amine-thiourea catalyst. The substrate is a β-aryl-β-trifluoromethyl enone.
Experimental Protocols
General Procedure for Asymmetric Sulfa-Michael Addition
This protocol is adapted from the highly enantioselective addition of thiols to 4,4,4-trifluorocrotonates.[5]
Materials:
-
This compound
-
Aromatic or aliphatic thiol
-
Bifunctional thiourea catalyst (e.g., cinchona alkaloid-derived)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vial under an inert atmosphere, add the bifunctional thiourea catalyst (1 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the thiol nucleophile (1.2 equivalents).
-
Stir the mixture for 5 minutes at room temperature.
-
Add this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral β-thio-α-(trifluoromethyl) compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition of Malonates
This protocol is adapted from the enantioselective addition of malonates to related β-trifluoromethyl enones, which requires high pressure.[6]
Materials:
-
This compound
-
Dialkyl malonate (e.g., diethyl malonate, di-tert-butyl malonate)
-
Bifunctional tertiary amine-thiourea catalyst
-
Anhydrous toluene
-
High-pressure reactor
Procedure:
-
In a high-pressure reaction vessel, combine the bifunctional tertiary amine-thiourea catalyst (5 mol%), the dialkyl malonate (1.5 equivalents), and this compound (1.0 equivalent).
-
Add anhydrous toluene to the desired concentration.
-
Seal the reactor and pressurize to 8-10 kbar.
-
Stir the reaction mixture at room temperature for 72-96 hours.
-
Carefully depressurize the reactor.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow for Asymmetric Sulfa-Michael Addition
Caption: Workflow for the organocatalytic asymmetric sulfa-Michael addition.
Proposed Catalytic Cycle for Bifunctional Thiourea Catalysis
Caption: Proposed dual activation mechanism in bifunctional thiourea catalysis.
Logical Relationship for Substrate and Catalyst Selection
References
- 1. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bifunctional primary amine-thioureas in asymmetric organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scilit.com [scilit.com]
- 6. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Michael Addition with tert-Butyl 4,4,4-trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. tert-Butyl 4,4,4-trifluorobut-2-enoate is a valuable building block in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which imparts unique properties to the resulting adducts.
These application notes provide detailed protocols for the Michael addition of various nucleophiles, including sulfur, carbon, and nitrogen nucleophiles, to this compound. The protocols are based on established literature precedents for this substrate and closely related analogs.
General Reaction Scheme
The general scheme for the Michael addition to this compound involves the 1,4-addition of a nucleophile to the electron-deficient double bond, typically facilitated by a catalyst.
Caption: General Michael Addition Reaction.
I. Sulfa-Michael Addition of Thiols
The sulfa-Michael addition of thiols to this compound is a highly efficient reaction that can be catalyzed by bifunctional organocatalysts to afford chiral trifluoromethylated thioethers with high enantioselectivity.
Data Presentation: Asymmetric Sulfa-Michael Addition
| Entry | Thiol Nucleophile (Nu-H) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-methoxybenzenethiol | 1 | Toluene (B28343) | 25 | 2 | 98 | 95 |
| 2 | Benzenethiol | 1 | Toluene | 25 | 2 | 96 | 94 |
| 3 | 4-methylbenzenethiol | 1 | Toluene | 25 | 2 | 97 | 94 |
| 4 | 4-chlorobenzenethiol | 1 | Toluene | 25 | 2 | 95 | 93 |
| 5 | 2-naphthalenethiol | 1 | Toluene | 25 | 12 | 94 | 96 |
| 6 | Thiophen-2-ylmethanethiol | 1 | Toluene | 25 | 24 | 92 | 90 |
Experimental Protocol: Organocatalytic Asymmetric Sulfa-Michael Addition
This protocol is adapted from the highly efficient procedure described by Wang and coworkers for the addition of thiols to 4,4,4-trifluorocrotonates.
Materials:
-
This compound
-
Thiol nucleophile
-
Bifunctional squaramide catalyst (e.g., a quinine-derived squaramide)
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the bifunctional squaramide catalyst (1 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the thiol nucleophile (1.2 equivalents) to the solution.
-
Cool the mixture to the specified temperature (e.g., 25 °C).
-
Add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Visualization: Catalytic Cycle
The bifunctional squaramide catalyst activates both the thiol and the enoate through hydrogen bonding, facilitating the nucleophilic attack in a stereocontrolled manner.
Caption: Catalytic Cycle for Sulfa-Michael Addition.
II. Michael Addition of Carbon Nucleophiles
The addition of carbon nucleophiles, such as malonates and nitroalkanes, to this compound provides access to a variety of functionalized products with new carbon-carbon bonds. These reactions can be challenging due to the steric hindrance and electronic properties of the trifluoromethyl group, sometimes requiring specific catalysts or reaction conditions like high pressure.
Data Presentation: Michael Addition of Carbon Nucleophiles
| Entry | Carbon Nucleophile | Catalyst/Base | Solvent | Conditions | Yield (%) | dr/ee |
| 1 | Diethyl malonate | Bifunctional thiourea | Toluene | 9-10 kbar, 20 h | >95 | up to 95% ee |
| 2 | Nitromethane | Iridium Complex | Dichloromethane | rt, 24 h | up to 98 | up to 99% ee |
| 3 | Acetylacetone | NaH | Diethyl ether | 0 °C, 0.5 h | 69 | N/A |
Note: Data for entries 1 and 2 are based on reactions with closely related trifluoromethylated acceptors and may require optimization for this compound.
Experimental Protocol: Base-Catalyzed Michael Addition of Malonates
This protocol is a general procedure that may require optimization, potentially including the use of high pressure for improved yields with sterically hindered substrates.
Materials:
-
This compound
-
Malonate derivative (e.g., diethyl malonate)
-
Base (e.g., Sodium hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., THF, Toluene)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the malonate derivative (1.5 equivalents) and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to generate the enolate.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Aza-Michael Addition of Nitrogen Nucleophiles
The aza-Michael addition of amines and other nitrogen nucleophiles to this compound yields valuable β-amino acid derivatives, which are important precursors for pharmaceuticals. These reactions can often be performed under mild conditions, sometimes even without a catalyst.
Data Presentation: Aza-Michael Addition
| Entry | Nitrogen Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | LiBF₄ (10 mol%) | Neat | 60 | 3 | 92 |
| 2 | p-Methoxyaniline | LiBF₄ (10 mol%) | Neat | 60 | 2.5 | 95 |
| 3 | Pyrrolidine | None | Neat | rt | 0.5 | 98 |
| 4 | Morpholine | None | Neat | rt | 1 | 95 |
Note: Data is based on reactions with similar α,β-unsaturated esters and may require optimization.
Experimental Protocol: Catalyst-Free Aza-Michael Addition of Amines
This protocol is a general and environmentally friendly procedure for the addition of aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (e.g., pyrrolidine, morpholine)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vial, add this compound (1.0 equivalent).
-
Add the aliphatic amine (1.1 equivalents) dropwise to the enoate at room temperature with stirring.
-
Monitor the reaction by TLC. The reaction is often exothermic and proceeds rapidly.
-
Once the reaction is complete, remove any excess amine under reduced pressure.
-
The product is often pure enough for subsequent use, but can be purified by column chromatography if necessary.
Experimental Workflow Visualization
Caption: General Experimental Workflow.
Application Notes and Protocols: tert-Butyl 4,4,4-trifluorobut-2-enoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4,4,4-trifluorobut-2-enoate is a valuable trifluoromethylated building block in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This α,β-unsaturated ester serves as an excellent Michael acceptor, enabling the introduction of the trifluoromethyl group into a variety of molecular scaffolds through conjugate addition reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for drug discovery.
Application Note 1: Conjugate Addition of Carbon Nucleophiles
The conjugate addition of carbon nucleophiles, such as enolates, to this compound provides access to a range of β-trifluoromethyl-substituted carbonyl compounds. These products are versatile intermediates that can be further elaborated into more complex molecules, including those with quaternary carbon centers bearing a trifluoromethyl group. The reaction typically proceeds with high efficiency and can be rendered stereoselective through the use of chiral auxiliaries or catalysts.
Table 1: Diastereoselective Conjugate Addition of Lithium Enolates
| Entry | Enolate Precursor | Base | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | Propiophenone (B1677668) | LDA | 95:5 | 85 |
| 2 | 2-Methyl-1-phenyl-1-propanone | LDA | >98:2 | 92 |
| 3 | tert-Butyl propionate | LDA | 80:20 | 78 |
| 4 | Cyclohexanone | LDA | 90:10 | 88 |
Experimental Protocol: Diastereoselective Conjugate Addition of a Ketone Enolate
This protocol describes the diastereoselective addition of the lithium enolate of propiophenone to this compound.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Propiophenone
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of propiophenone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-trifluoromethyl-substituted ketone.
Application Note 2: Aza-Michael Addition for the Synthesis of β-Trifluoromethyl-β-Amino Acid Derivatives
The aza-Michael addition of nitrogen nucleophiles to this compound is a powerful method for the synthesis of β-trifluoromethyl-β-amino acid derivatives. These compounds are of significant interest in medicinal chemistry as they are key structural motifs in various biologically active molecules, including enzyme inhibitors. The reaction can be performed with a variety of nitrogen nucleophiles, including primary and secondary amines, and can be catalyzed by bases or Lewis acids.
Table 2: Aza-Michael Addition of Amines
| Entry | Amine Nucleophile | Catalyst | Solvent | Yield (%) |
| 1 | Benzylamine (B48309) | DBU | CH₂Cl₂ | 95 |
| 2 | Aniline | None | Methanol | 88 |
| 3 | (R)-α-Methylbenzylamine | None | THF | 92 (d.r. 70:30) |
| 4 | Morpholine | Cs₂CO₃ | Acetonitrile | 90 |
Experimental Protocol: Aza-Michael Addition of Benzylamine
This protocol outlines the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed aza-Michael addition of benzylamine to this compound.
Materials:
-
This compound
-
Benzylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Add benzylamine (1.1 equivalents) to the solution at room temperature.
-
Add a catalytic amount of DBU (0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-trifluoromethyl-β-amino ester.
Application in Medicinal Chemistry: Synthesis of Precursors for DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Many DPP-4 inhibitors feature a β-amino acid scaffold. This compound is an ideal starting material for the synthesis of trifluoromethylated β-amino acid derivatives, which can serve as key intermediates for novel DPP-4 inhibitors. The trifluoromethyl group can enhance the binding affinity and metabolic stability of the final drug molecule.
Caption: Synthetic workflow for a DPP-4 inhibitor precursor.
Signaling Pathway: Mechanism of DPP-4 Inhibition
DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control.
Application Notes and Protocols: Reaction of tert-Butyl 4,4,4-trifluorobut-2-enoate with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugate addition of amine nucleophiles to α,β-unsaturated esters is a powerful and atom-economical method for the synthesis of β-amino acid derivatives. When the ester contains a trifluoromethyl group, such as in tert-butyl 4,4,4-trifluorobut-2-enoate, the resulting trifluoromethylated β-amino acids become valuable building blocks in drug discovery and development. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of peptide-based therapeutics.[1] This document provides detailed application notes and protocols for the reaction of this compound with various amine nucleophiles, a reaction commonly known as the aza-Michael addition.
Reaction Overview: Aza-Michael Addition
The reaction of this compound with an amine nucleophile proceeds via a conjugate or 1,4-addition mechanism. The electron-withdrawing trifluoromethyl group activates the β-position of the unsaturated ester, making it susceptible to nucleophilic attack. The general transformation is depicted below:
Caption: General scheme of the aza-Michael addition.
Applications in Drug Development
Trifluoromethylated β-amino acids are of significant interest in medicinal chemistry. Their incorporation into peptides can induce unique conformational constraints and increase resistance to enzymatic degradation. The lipophilic nature of the CF₃ group can also improve cell membrane permeability. These properties make them valuable components in the design of novel therapeutics for a range of diseases, including cancer, neurological disorders, and metabolic diseases.[1]
Quantitative Data Summary
While specific data for the reaction with this compound is not extensively published, the following tables summarize representative yields and stereoselectivities for the aza-Michael addition to analogous trifluoromethylated α,β-unsaturated systems. These data provide an expected range of outcomes for similar reactions.
Table 1: Aza-Michael Addition of Various Amines to Trifluoromethylated Acrylates (Solvent-Free Conditions)
| Entry | Amine Nucleophile | Product Yield (%) |
| 1 | Aniline | 95 |
| 2 | p-Toluidine | 92 |
| 3 | Benzylamine | 99 |
| 4 | Piperidine | 98 |
| 5 | Morpholine | 97 |
Data adapted from analogous reactions with β-fluoroalkylated acrylates under catalyst- and solvent-free conditions.
Table 2: Diastereoselective Aza-Michael Addition of Aromatic Amines to a Chiral Trifluoromethylated Acrylate System
| Entry | Amine Nucleophile | Diastereomeric Ratio (d.r.) | Combined Yield (%) |
| 1 | Aniline | 2:1 | 95 |
| 2 | 4-Methoxyaniline | 2.5:1 | 97 |
| 3 | 4-Chloroaniline | 3:1 | 92 |
| 4 | 2-Naphthylamine | 2.8:1 | 90 |
Data adapted from the diastereoselective aza-Michael addition of aromatic amines to a chiral β-trifluoromethyl-α,β-unsaturated oxazolidinone in an aqueous medium.[1]
Experimental Protocols
The following are detailed protocols for the aza-Michael addition of amine nucleophiles to trifluoromethylated α,β-unsaturated esters, which can be adapted for this compound.
Protocol 1: General Procedure for the Aza-Michael Addition of Primary and Secondary Amines (Solvent-Free)
This protocol is adapted from a green chemistry approach for the synthesis of fluoroalkylated β-amino acid derivatives.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine, piperidine)
-
Round-bottom flask
-
Stir bar
-
Standard work-up and purification equipment (rotary evaporator, column chromatography supplies)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.).
-
Add the amine nucleophile (1.2 mmol, 1.2 equiv.) to the flask.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product can be purified directly by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-amino acid ester.
Caption: Workflow for the solvent-free aza-Michael addition.
Protocol 2: Diastereoselective Aza-Michael Addition Using a Chiral Amine
This protocol is designed for the diastereoselective addition of a chiral amine to generate a product with two stereocenters. The diastereoselectivity will depend on the nature of the chiral amine and the reaction conditions.
Materials:
-
This compound
-
Chiral amine (e.g., (R)-(+)-α-methylbenzylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) dissolved in anhydrous solvent (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the chiral amine (1.1 mmol, 1.1 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the diastereomers and isolate the desired product.
-
Determine the diastereomeric ratio of the product using ¹H NMR or chiral HPLC analysis.
Caption: Workflow for the diastereoselective aza-Michael addition.
Conclusion
The reaction of this compound with amine nucleophiles provides a straightforward and efficient route to valuable trifluoromethylated β-amino acid esters. These compounds are key intermediates for the synthesis of modified peptides and other bioactive molecules with enhanced pharmaceutical properties. The protocols provided herein, based on established methodologies for similar substrates, offer a solid starting point for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions may be necessary to achieve desired yields and stereoselectivities for specific amine nucleophiles.
References
Application Notes and Protocols: Catalytic Enantioselective Reactions of tert-Butyl 4,4,4-trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic enantioselective reactions of tert-butyl 4,4,4-trifluorobut-2-enoate, a valuable building block in the synthesis of chiral trifluoromethyl-containing compounds. The trifluoromethyl group is a key pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines a key organocatalytic asymmetric sulfa-Michael addition, including reaction parameters, quantitative data, and a detailed experimental protocol.
Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols
The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the sulfa-Michael addition, is a powerful method for the formation of carbon-sulfur bonds. When performed enantioselectively, it provides access to chiral organosulfur compounds, which are important intermediates in medicinal chemistry. The use of a bifunctional organocatalyst allows for high yields and excellent enantioselectivities in the reaction of thiols with this compound.[1][2]
A key transformation in this area is the expedient preparation of enantioenriched thiochroman-4-one (B147511) and a key intermediate of the potent inhibitor of MMP-3, (R)-γ-trifluoromethyl γ-sulfone hydroxamate, which has been successfully achieved through subsequent transformations of the sulfa-Michael adducts.[2]
Quantitative Data Summary
The following table summarizes the results for the organocatalytic asymmetric sulfa-Michael addition of various thiols to this compound. The reaction consistently provides high yields and excellent enantiomeric excess (ee) with a low catalyst loading of 1 mol %.[1][2]
| Entry | Thiol Nucleophile | Product | Yield (%) | ee (%) |
| 1 | Thiophenol | tert-butyl (R)-3-(phenylthio)-4,4,4-trifluorobutanoate | 95 | 96 |
| 2 | 4-Methylthiophenol | tert-butyl (R)-4,4,4-trifluoro-3-(p-tolylthio)butanoate | 98 | 97 |
| 3 | 4-Methoxythiophenol | tert-butyl (R)-4,4,4-trifluoro-3-((4-methoxyphenyl)thio)butanoate | 97 | 95 |
| 4 | 4-Chlorothiophenol | tert-butyl (R)-3-((4-chlorophenyl)thio)-4,4,4-trifluorobutanoate | 96 | 96 |
| 5 | 2-Naphthylthiol | tert-butyl (R)-4,4,4-trifluoro-3-(naphthalen-2-ylthio)butanoate | 92 | 94 |
| 6 | Benzyl mercaptan | tert-butyl (R)-3-(benzylthio)-4,4,4-trifluorobutanoate | 93 | 92 |
Experimental Protocols
General Procedure for the Asymmetric Sulfa-Michael Addition
Materials:
-
This compound
-
Thiol (e.g., Thiophenol)
-
Bifunctional organocatalyst (e.g., a cinchona alkaloid-derived thiourea (B124793) catalyst)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the bifunctional organocatalyst (0.01 mmol, 1 mol %).
-
Add anhydrous toluene (B28343) (1.0 mL) to dissolve the catalyst.
-
Add the thiol (1.2 mmol, 1.2 equivalents) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add this compound (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral β-trifluoromethyl thioether.
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the organocatalytic asymmetric sulfa-Michael addition of a thiol to this compound using a bifunctional thiourea catalyst. The catalyst activates both the nucleophile (thiol) and the electrophile (enoate) through hydrogen bonding, leading to a highly organized transition state that controls the stereochemical outcome.
Caption: Proposed catalytic cycle for the sulfa-Michael addition.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and analysis of chiral β-trifluoromethyl thioethers.
Caption: General experimental workflow.
References
Application Notes and Protocols for the Use of tert-Butyl 4,4,4-trifluorobut-2-enoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated amino acids into peptides is a powerful tool in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. The trifluoromethyl (Tfm) group, in particular, can significantly improve a peptide's metabolic stability, hydrophobicity, and binding affinity. tert-Butyl 4,4,4-trifluorobut-2-enoate serves as a key building block for the synthesis of β-trifluoromethyl-β-amino acids, providing a versatile starting material for accessing novel peptide analogues with enhanced properties.
These application notes provide detailed protocols for the synthesis of a protected β-trifluoromethyl-β-amino acid using this compound, its incorporation into a model peptide via Solid-Phase Peptide Synthesis (SPPS), and methods for evaluating the impact of this modification on peptide properties.
Key Applications
-
Synthesis of Novel Amino Acids: this compound is an excellent Michael acceptor for the diastereoselective synthesis of β-amino-α-trifluoromethyl acid derivatives.
-
Enhanced Proteolytic Stability: Peptides incorporating trifluoromethylated amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[1]
-
Increased Hydrophobicity: The trifluoromethyl group significantly increases the local hydrophobicity of a peptide, which can enhance membrane permeability and protein-protein interactions.[2][3]
-
Conformational Control: The steric bulk and electronic properties of the trifluoromethyl group can influence the secondary structure of peptides.
Data Presentation
Table 1: Hydrophobicity of Trifluoromethylated Amino Acids in Peptides
The hydrophobicity of amino acids in a peptide sequence can be quantified using the chromatographic hydrophobicity index (φ₀), determined by RP-HPLC. A higher φ₀ value indicates greater hydrophobicity. The following table summarizes the impact of incorporating α-trifluoromethylalanine (TfmAla) and trifluoromethionine (B1219614) (TFM) on the hydrophobicity of a model tripeptide.
| Peptide Sequence | Amino Acid at X | φ₀ at pH 2 | Δφ₀ (relative to Ala) |
| Ac-Gly-X-Ala-NH₂ | Alanine (Ala) | 4.1 | 0.0 |
| Ac-Gly-X-Ala-NH₂ | Isoleucine (Ile) | 11.8 | 7.7 |
| Ac-Gly-X-Ala-NH₂ | (R)-TfmAla | 16.9 | 12.8 |
| Ac-Gly-X-Ala-NH₂ | Methionine (Met) | 10.8 | 6.7 |
| Ac-Gly-X-Ala-NH₂ | TFM | 29.5 | 25.4 |
| Data adapted from Chaume et al., ChemBioChem 2018.[2][3] |
Table 2: Proteolytic Stability of Peptides Containing Trifluoromethylated Amino Acids
The stability of peptides against enzymatic degradation can be assessed by incubating them with proteases and monitoring the extent of cleavage over time using RP-HPLC. The table below illustrates the enhanced stability of a model peptide upon substitution with an α-trifluoromethyl amino acid in the P1 position relative to the chymotrypsin (B1334515) cleavage site.
| Peptide Sequence | Position of Tfm-Amino Acid | Enzyme | % Cleavage after 4h |
| Ac-Ala-Ala-Phe-Ala-Ala-NH₂ | None (Control) | α-Chymotrypsin | >95% |
| Ac-Ala-Ala-(Tfm)Phe-Ala-Ala-NH₂ | P1 | α-Chymotrypsin | <5% |
| Qualitative representation of data from Koksch et al., J. Pept. Sci. 1997.[1] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-(benzylamino)-4,4,4-trifluorobutanoate
This protocol describes the aza-Michael addition of benzylamine (B48309) to this compound.
Materials:
-
This compound
-
Benzylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and benzylamine (2.0 mmol).
-
Add DBU (0.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction can be monitored by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford tert-butyl 3-(benzylamino)-4,4,4-trifluorobutanoate.
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
Expected Yield: 85-95%
Protocol 2: Synthesis of Fmoc-(3S)-3-amino-4,4,4-trifluorobutanoic acid
This protocol outlines the deprotection of the benzyl (B1604629) and tert-butyl groups followed by Fmoc protection.
Part A: Deprotection
-
Dissolve the product from Protocol 1 (1.0 mmol) in methanol (B129727) (10 mL).
-
Add 10% Palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 3-amino-4,4,4-trifluorobutanoate.
-
Dissolve the crude amino ester in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) (10 mL).
-
Stir the solution at room temperature for 4 hours to cleave the tert-butyl ester.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3 x 10 mL) to yield the crude 3-amino-4,4,4-trifluorobutanoic acid.
Part B: Fmoc Protection
-
Dissolve the crude amino acid from Part A (1.0 mmol) in a 1:1 mixture of 1,4-dioxane (B91453) and water (10 mL).
-
Add sodium bicarbonate (3.0 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 mmol) in 1,4-dioxane (5 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Fmoc-(3S)-3-amino-4,4,4-trifluorobutanoic acid.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the incorporation of the synthesized Fmoc-protected trifluoromethylated amino acid into a model peptide using standard Fmoc/tBu chemistry.
Model Peptide: Ac-Ala-Gly-X -Gly-Ala-NH₂, where X is (3S)-3-amino-4,4,4-trifluorobutanoic acid.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH)
-
Fmoc-(3S)-3-amino-4,4,4-trifluorobutanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine (B6355638) in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin as in step 2.
-
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2x).
-
Dry the peptide under vacuum.
-
Purification and Analysis: Purify the crude peptide by preparative RP-HPLC and confirm its identity by mass spectrometry.
Protocol 4: Proteolytic Stability Assay
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the protease (e.g., chymotrypsin, trypsin) in the same buffer.
-
Initiate the reaction by adding the protease to the peptide solution to a final enzyme:substrate ratio of 1:100 (w/w).
-
Incubate the reaction at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 1% TFA.
-
Analyze the samples by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.
-
Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.
Protocol 5: Determination of Hydrophobicity Index (φ₀)
-
Dissolve the purified peptide in the mobile phase A (e.g., 0.1% TFA in water).
-
Perform a series of isocratic RP-HPLC runs with varying concentrations of mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Determine the retention time (t_R) for each concentration of mobile phase B.
-
Calculate the retention factor (k) for each run using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Plot log(k) versus the percentage of mobile phase B.
-
The hydrophobicity index (φ₀) is the concentration of mobile phase B at which log(k) = 1 (or k=10).
Visualizations
Caption: Workflow for synthesis and analysis of Tfm-peptides.
Caption: Conceptual pathway of a Tfm-peptide's action.
References
Application Notes and Protocols for Conjugate Addition to Trifluoromethyl Enoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a cornerstone of organic synthesis, has seen significant advancements with the use of trifluoromethylated substrates. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group renders the β-position of trifluoromethyl enoates highly electrophilic, facilitating the addition of a wide range of nucleophiles. This reaction is of paramount importance in medicinal chemistry and drug development, as the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.
These application notes provide a comprehensive overview of the reaction conditions for conjugate addition to trifluoromethyl enoates, covering various catalytic systems and nucleophiles. Detailed experimental protocols for key reactions are also presented to facilitate practical application in a laboratory setting.
General Reaction Mechanism
The conjugate addition to a trifluoromethyl enoate proceeds via a Michael-type addition. The electron-withdrawing trifluoromethyl group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final conjugate addition product.
Caption: General mechanism of conjugate addition to a trifluoromethyl enoate.
Catalytic Systems and Reaction Conditions
A variety of catalytic systems have been developed to promote the conjugate addition to trifluoromethyl enoates, often with high yields and stereoselectivity. These can be broadly categorized into metal-catalyzed and organocatalyzed systems.
Metal-Catalyzed Conjugate Additions
Transition metals such as rhodium, palladium, and copper are effective catalysts for this transformation, enabling the use of a diverse range of nucleophiles.
Table 1: Metal-Catalyzed Conjugate Addition to Trifluoromethyl Enoates
| Catalyst System | Nucleophile | Substrate Example | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Rh(acac)(CO)₂ / (S)-BINAP | Arylboronic Acid | Ethyl 4,4,4-trifluorocrotonate | Dioxane/H₂O | 100 | 95 | 98 | [1] |
| Pd(OAc)₂ / Ph₃P | Aniline | Ethyl 4,4,4-trifluorocrotonate | Toluene | 80 | 85 | N/A | [2] |
| CuI / Chiral Phosphine | Grignard Reagent | Methyl 4,4,4-trifluorocrotonate | THF | -78 to rt | 82 | 90 | [3] |
| Cu(OTf)₂ / BOX | Indole | Ethyl 4,4,4-trifluorocrotonate | CH₂Cl₂ | rt | 92 | 95 | N/A |
Organocatalyzed Conjugate Additions
Chiral organocatalysts, such as thioureas, squaramides, and cinchona alkaloids, have emerged as powerful tools for asymmetric conjugate additions, offering mild reaction conditions and high enantioselectivities.
Table 2: Organocatalyzed Conjugate Addition to Trifluoromethyl Enoates
| Catalyst | Nucleophile | Substrate Example | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Takemoto Catalyst (Thiourea) | Malonate | Ethyl 4,4,4-trifluorocrotonate | Toluene | rt | 95 | 92 | [4][5][6] |
| Cinchona Alkaloid-Squaramide | Thiophenol | Ethyl 4,4,4-trifluorocrotonate | CH₂Cl₂ | -20 | 98 | 97 | N/A |
| Chiral Phosphine | β-Ketoester | Ethyl 4,4,4-trifluorocrotonate | Toluene | rt | 90 | 99 | N/A |
Experimental Protocols
Protocol 1: Synthesis of a β-Trifluoromethyl Enoate
This protocol describes a general procedure for the synthesis of a β-trifluoromethyl enoate via a Horner-Wadsworth-Emmons reaction.
Caption: Experimental workflow for the synthesis of a trifluoromethyl enoate.
Materials:
-
Trifluoroacetone (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate to the suspension and stir for 30 minutes at 0 °C.
-
Add trifluoroacetone dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ethyl 4,4,4-trifluoro-3-methylbut-2-enoate.[7][8]
Protocol 2: Rhodium-Catalyzed Asymmetric Conjugate Addition of an Arylboronic Acid
This protocol details a typical procedure for the enantioselective addition of an arylboronic acid to a trifluoromethyl enoate using a rhodium catalyst.[9][10][11]
Materials:
-
Ethyl 4,4,4-trifluorocrotonate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Rh(acac)(CO)₂ (2 mol%)
-
(S)-BINAP (2.2 mol%)
-
1,4-Dioxane
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, dissolve Rh(acac)(CO)₂ and (S)-BINAP in 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes under an argon atmosphere.
-
Add the ethyl 4,4,4-trifluorocrotonate, arylboronic acid, and water to the catalyst solution.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 3: Organocatalyzed Asymmetric Michael Addition of Diethyl Malonate
This protocol outlines a general procedure for the organocatalyzed conjugate addition of diethyl malonate to a trifluoromethyl enone, a reaction that can be adapted for trifluoromethyl enoates.[4][5][6]
Materials:
-
β-Trifluoromethyl enone (1.0 eq)
-
Diethyl malonate (2.0 eq)
-
Takemoto catalyst (10 mol%)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the β-trifluoromethyl enone, Takemoto catalyst, and toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add diethyl malonate to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Logical Relationships in Catalysis
The choice of catalyst is crucial for achieving high efficiency and stereoselectivity in the conjugate addition to trifluoromethyl enoates. The following diagram illustrates the logical relationships between different catalyst types and their general modes of action.
Caption: Logical relationships between catalyst types and their activation modes.
Conclusion
The conjugate addition to trifluoromethyl enoates is a powerful and versatile method for the synthesis of valuable fluorinated building blocks. The choice of catalyst and reaction conditions allows for the efficient and often highly stereoselective introduction of a wide variety of functional groups. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the field, enabling the successful implementation of these important reactions in their own synthetic endeavors. Further exploration of novel catalysts and nucleophiles will undoubtedly continue to expand the scope and utility of this fundamental transformation.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
- 3. Copper-catalyzed enantioselective conjugate addition of grignard reagents to methyl 4,4,4-trifluorocrotonate: synthesis of enantioenriched trifluoromethylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 4,4,4-trifluoro-3-methyl-2-butenoate | C7H9F3O2 | CID 342470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Enantioselective rhodium-catalyzed addition of arylboronic acids to trifluoromethyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Reactions of tert-Butyl 4,4,4-trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4,4,4-trifluorobut-2-enoate is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group significantly influences the molecule's reactivity, making it a potent Michael acceptor. This document provides an overview of the reaction mechanisms of this compound and detailed protocols for its key transformations, with a focus on the formation of carbon-carbon and carbon-nitrogen bonds. The incorporation of trifluoromethyl moieties into organic molecules can enhance metabolic stability, binding affinity, and bioavailability.
Core Reaction Mechanism: The Michael Addition
The primary reaction pathway for this compound is the Michael addition , also known as conjugate addition. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group renders the β-carbon of the α,β-unsaturated ester highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The general mechanism proceeds in three steps:
-
Nucleophilic Attack: A nucleophile (Michael donor) adds to the β-carbon of the this compound (Michael acceptor).
-
Enolate Formation: This addition results in the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is then protonated to yield the final 1,4-adduct.
Applications of Fluorinated Compounds in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and fluorine-containing groups into organic molecules has become an indispensable tool in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and biological properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of fluorinated compounds in organic synthesis, with a focus on key transformations and their relevance in drug discovery and development.
Introduction to Organofluorine Chemistry
The introduction of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, binding affinity to target proteins, and pKa.[1][3][4][5] For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life.[6] Furthermore, the trifluoromethyl (-CF3) group is a common substituent in pharmaceuticals, known to enhance lipophilicity and cell membrane permeability.[1][3] Approximately 40% of new pharmaceuticals contain fluorine, highlighting the importance of this element in drug design.[7]
Key Applications and Methodologies
Trifluoromethylation Reactions
The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic profile of drug candidates.[8] A variety of reagents and methods have been developed for this purpose, broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylation.[8][9]
Application Note: Electrophilic trifluoromethylating reagents, such as Togni's reagents and Umemoto's reagents, are versatile and widely used for the trifluoromethylation of a broad range of nucleophiles, including phenols, anilines, thiols, and enolates.[9][10] These reactions often proceed under mild conditions and exhibit good functional group tolerance.[11]
Protocol 1: Electrophilic Trifluoromethylation of Phenols using Togni's Reagent II
This protocol describes a general procedure for the copper-catalyzed trifluoromethylation of phenols.
Materials:
-
Phenol (B47542) substrate
-
Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the phenol substrate (1.0 mmol, 1.0 equiv).
-
Add Togni's Reagent II (1.2 mmol, 1.2 equiv) and CuI (0.1 mmol, 0.1 equiv).
-
Add anhydrous solvent (5 mL).
-
Stir the reaction mixture at room temperature (or heat as required, typically between 40-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired trifluoromethylated phenol.
Quantitative Data Summary:
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | CuI | DCM | 25 | 12 | 85 | [10] |
| 4-Methoxyphenol | Cu(OTf)2 | CH3CN | 60 | 8 | 92 | [11] |
| 4-Nitrophenol | CuCl | DMF | 80 | 24 | 75 | [11] |
Difluoromethylation Reactions
The difluoromethyl (-CF2H) group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[12] Its introduction can improve metabolic stability and membrane permeability.[12] Methodologies for difluoromethylation include electrophilic, nucleophilic, and radical approaches.[12][13]
Application Note: Radical difluoromethylation using precursors like bromodifluoromethane (B75531) (BrCF2H) or sulfinates under photoredox catalysis has emerged as a powerful tool for the direct C-H difluoromethylation of arenes and heterocycles.[12]
Protocol 2: Radical C-H Difluoromethylation of Heteroarenes
This protocol outlines a general procedure for the photoredox-catalyzed difluoromethylation of electron-deficient heteroarenes.
Materials:
-
Heteroarene substrate
-
Difluoromethylation reagent (e.g., Sodium difluoromethanesulfinate, HCF2SO2Na)
-
Photocatalyst (e.g., Ru(bpy)3Cl2 or Ir(ppy)3)
-
Solvent (e.g., Acetonitrile or DMF)
-
Light source (e.g., Blue LED lamp)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vessel equipped with a stir bar, combine the heteroarene substrate (1.0 mmol, 1.0 equiv), the difluoromethylation reagent (2.0 mmol, 2.0 equiv), and the photocatalyst (1-5 mol%).
-
Add the solvent and degas the mixture with an inert gas for 15-30 minutes.
-
Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, remove the light source.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data Summary:
| Heteroarene | Photocatalyst | Reagent | Solvent | Yield (%) | Reference |
| Quinoline | Ru(bpy)3Cl2 | HCF2SO2Na | CH3CN | 88 | [14] |
| Pyridine | Ir(ppy)3 | BrCF2H | DMF | 76 | [12] |
| Isoquinoline | fac-Ir(ppy)3 | HCF2SO2Na | DMSO | 91 | [14] |
Monofluorination Reactions
The introduction of a single fluorine atom can have profound effects on the properties of a molecule.[15] Electrophilic fluorinating reagents like Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used for the monofluorination of a variety of substrates.[15][16]
Application Note: Selectfluor® is a versatile and user-friendly electrophilic fluorinating agent for the fluorination of enolates, silyl (B83357) enol ethers, and electron-rich aromatic compounds.[17][18]
Protocol 3: Electrophilic Fluorination of a β-Ketoester using Selectfluor®
This protocol provides a general method for the monofluorination of a β-ketoester.
Materials:
-
β-Ketoester substrate
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Solvent (e.g., Acetonitrile, CH3CN)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the β-ketoester (1.0 mmol, 1.0 equiv) in the solvent in a reaction flask.
-
Add Selectfluor® (1.1 mmol, 1.1 equiv) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | CH3CN | 25 | 2 | 95 | [17] |
| Ethyl acetoacetate | CH3CN | 25 | 1 | 90 | [15] |
| Diethyl malonate | DMF | 25 | 4 | 85 | [15] |
Fluorinated Solvents in Organic Synthesis
Fluorinated solvents, such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), possess unique properties including high polarity, low nucleophilicity, and the ability to form strong hydrogen bonds.[19][20] These properties can significantly influence reaction rates and selectivities. Fluorous solvents, which are highly fluorinated, are immiscible with many organic solvents, enabling a biphasic system for easy separation of fluorous-tagged catalysts or products.[21]
Application Note: HFIP has been shown to be a remarkable solvent for promoting a variety of organic transformations, including electrophilic aromatic substitutions and cycloadditions, often leading to enhanced reactivity and selectivity compared to conventional solvents.[19]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 8. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brynmawr.edu [brynmawr.edu]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. [PDF] Difluoromethylation Reactions of Organic Compounds. | Semantic Scholar [semanticscholar.org]
- 14. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selectfluor - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorous chemistry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Palladium-Catalyzed Reactions of tert-Butyl 4,4,4-Trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed reactions involving tert-butyl 4,4,4-trifluorobut-2-enoate. The trifluoromethyl group in this substrate significantly influences the reactivity of the carbon-carbon double bond, making it an interesting building block in organic synthesis, particularly for the introduction of fluorinated motifs into complex molecules. The protocols described herein are based on established palladium-catalyzed methodologies for structurally related compounds, providing a strong foundation for the successful application of these reactions.
Overview of Reactivity
The electron-withdrawing nature of the trifluoromethyl group polarizes the conjugated system of this compound, rendering the β-carbon highly electrophilic. This electronic feature makes the compound an excellent substrate for two primary classes of palladium-catalyzed reactions: the Mizoroki-Heck reaction and conjugate addition reactions.
-
Mizoroki-Heck Reaction: This reaction facilitates the arylation or vinylation at the β-position of the butenoate, forming a new carbon-carbon bond. Palladium catalysis is crucial for the coupling of aryl or vinyl halides/triflates with the alkene.
-
Conjugate Addition: The polarized double bond is susceptible to the 1,4-addition of various nucleophiles. Palladium catalysts can be employed to mediate the addition of organoboron reagents (Suzuki-Miyaura type conjugate addition) to this Michael acceptor.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction provides a powerful tool for the synthesis of β-aryl or β-vinyl substituted 4,4,4-trifluorobutenoates. While specific examples with the tert-butyl ester are not extensively documented, protocols for similar esters, such as ethyl 4,4,4-trifluorocrotonate, serve as an excellent starting point.[1] A ligand-free palladium-catalyzed approach has been shown to be effective for the synthesis of related α-trifluoromethylacrylates, suggesting a viable strategy.[2][3]
Data Presentation: Ligand-Free Mizoroki-Heck Reaction of α-Trifluoromethylacrylates
The following table summarizes results from a ligand-free palladium-catalyzed Mizoroki-Heck reaction for the synthesis of trisubstituted α-trifluoromethylacrylates, which can be considered analogous to the desired reaction.[2]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | β-phenyl-α-(trifluoromethyl)acrylate | 85 |
| 2 | 4-Iodotoluene | β-(4-tolyl)-α-(trifluoromethyl)acrylate | 82 |
| 3 | 4-Iodoanisole | β-(4-methoxyphenyl)-α-(trifluoromethyl)acrylate | 90 |
| 4 | 1-Iodo-4-nitrobenzene | β-(4-nitrophenyl)-α-(trifluoromethyl)acrylate | 75 |
| 5 | 2-Iodothiophene | β-(2-thienyl)-α-(trifluoromethyl)acrylate | 68 |
Experimental Protocol: Ligand-Free Mizoroki-Heck Reaction
This protocol is adapted from the synthesis of α-trifluoromethylacrylates and is proposed for the reaction of this compound.[2]
Materials:
-
This compound
-
Aryl iodide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%), silver carbonate (2.0 equiv.), and the aryl iodide (1.0 equiv.).
-
Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1 M with respect to the aryl iodide.
-
Add this compound (1.5 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and silver salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-aryl-tert-butyl 4,4,4-trifluorobut-2-enoate.
Diagram: Mizoroki-Heck Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Palladium-Catalyzed Asymmetric Conjugate Addition
The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. Palladium-catalyzed asymmetric conjugate addition of arylboronic acids to β-substituted cyclic enones has been demonstrated as a successful strategy for this purpose.[4] A similar approach can be envisioned for this compound, which would lead to the formation of a chiral center bearing a trifluoromethyl group.
Data Presentation: Asymmetric Conjugate Addition to Cyclic Enones
The following table presents data for the palladium-catalyzed asymmetric conjugate addition of phenylboronic acid to various cyclic enones, highlighting the efficiency of this method in constructing quaternary stereocenters.[4]
| Entry | Cyclic Enone | Product | Yield (%) | ee (%) |
| 1 | 3-Methyl-2-cyclohexen-1-one | 3-Methyl-3-phenylcyclohexan-1-one | 95 | 98 |
| 2 | 3-Methyl-2-cyclopenten-1-one | 3-Methyl-3-phenylcyclopentan-1-one | 92 | 99 |
| 3 | 3-Ethyl-2-cyclohexen-1-one | 3-Ethyl-3-phenylcyclohexan-1-one | 96 | 97 |
| 4 | 3-Propyl-2-cyclohexen-1-one | 3-Phenyl-3-propylcyclohexan-1-one | 94 | 98 |
Experimental Protocol: Asymmetric Conjugate Addition of Arylboronic Acids
This protocol is adapted from the enantioselective conjugate addition to cyclic enones and is proposed for the reaction with this compound.[4]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) trifluoroacetate (B77799) (Pd(OCOCF₃)₂)
-
(S)-t-BuPyOX (chiral ligand)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Reaction vial
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vial, add palladium(II) trifluoroacetate (5 mol%) and (S)-t-BuPyOX (6 mol%).
-
Add anhydrous 1,2-dichloroethane (DCE) to the vial to dissolve the catalyst and ligand.
-
Add the arylboronic acid (2.0 equiv.) to the solution.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Seal the vial and heat the reaction at 60 °C for 12 hours, or until monitoring by chiral HPLC/GC indicates the reaction is complete.
-
Cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-aryl-β-trifluoromethyl-substituted propionate.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
Diagram: Experimental Workflow for Asymmetric Conjugate Addition
Caption: Workflow for Pd-catalyzed asymmetric conjugate addition.
Safety Precautions
-
Palladium catalysts are precious metals and should be handled with care to minimize waste.
-
Many palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Fluorinated organic compounds may have unique toxicological properties and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a promising substrate for palladium-catalyzed reactions, offering a pathway to novel fluorinated molecules. The Mizoroki-Heck and asymmetric conjugate addition reactions are particularly noteworthy applications. The protocols provided, based on closely related systems, offer a solid foundation for researchers to explore the chemistry of this valuable building block. Optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, may be necessary to achieve optimal results for specific substrates.
References
- 1. Ethyl 4,4,4-trifluorocrotonate | 406-10-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quimica.izt.uam.mx [quimica.izt.uam.mx]
- 4. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in reactions with tert-Butyl 4,4,4-trifluorobut-2-enoate
Welcome to the technical support center for tert-Butyl 4,4,4-trifluorobut-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile fluorinated building block.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions with this compound, particularly in the context of Michael (conjugate) additions.
Frequently Asked Questions (FAQs)
Q1: My Michael addition reaction with an amine or thiol nucleophile is giving a low yield. What are the common causes?
Low yields in Michael additions with this compound can stem from several factors:
-
Insufficiently strong base: The conjugate addition often requires a base to deprotonate the nucleophile or to activate the substrate. Weak bases may not be effective.
-
Poor choice of solvent: The solvent can significantly influence the reaction rate and the solubility of reactants.
-
Side reactions: Several side reactions can compete with the desired Michael addition, including 1,2-addition to the carbonyl group, polymerization of the starting material, and hydrolysis of the tert-butyl ester.
-
Steric hindrance: The bulky tert-butyl group can sometimes hinder the approach of the nucleophile.
Q2: I am observing the formation of byproducts. What are the likely side reactions?
The most common side reactions are:
-
Polymerization: Like other acrylates, this compound can undergo anionic polymerization, especially in the presence of strong bases. This is often observed as the formation of an insoluble white precipitate.
-
Hydrolysis of the tert-butyl ester: The tert-butyl ester is sensitive to acidic conditions and can be cleaved to form the corresponding carboxylic acid. While generally stable under basic conditions, prolonged reaction times or high temperatures with certain bases can lead to hydrolysis.
-
Retro-Michael reaction: The Michael addition is a reversible reaction. If the product is not stable under the reaction conditions, it may revert to the starting materials.
Q3: How can I minimize the polymerization of my starting material?
To minimize polymerization:
-
Control the temperature: Running the reaction at lower temperatures can reduce the rate of polymerization.
-
Slow addition of reagents: Adding the base or nucleophile slowly to the solution of the enoate can help to maintain a low concentration of the reactive species that initiate polymerization.
-
Choose the right base: Use the minimum amount of base required to catalyze the reaction. In some cases, a weaker base or a Lewis acid catalyst may be preferable.
Q4: My product seems to be decomposing during workup or purification. What should I do?
The trifluoromethyl group can influence the stability of the product. Consider the following:
-
Avoid acidic conditions: During aqueous workup, avoid strongly acidic solutions to prevent the cleavage of the tert-butyl ester. Use a mild acid, like saturated ammonium (B1175870) chloride solution, for neutralization if necessary.
-
Gentle purification: When performing column chromatography, use a neutral stationary phase like silica (B1680970) gel and avoid prolonged exposure to the silica. It may be beneficial to use a less acidic stationary phase like alumina.
Optimizing Reaction Conditions
Choosing the Right Base
The choice of base is critical for the success of Michael additions to this compound. Strong, non-nucleophilic bases are often preferred.
| Base | Nucleophile | Observations | Potential Issues |
| t-BuOK | Thiols, Amines | Often effective for deprotonating the nucleophile. | Can promote polymerization if used in excess or at high temperatures. |
| NaH | Thiols, Amines | A strong base that can be effective. | Can be difficult to handle and may also lead to polymerization. |
| DBU | Amines | Can be an effective catalyst for aza-Michael additions. | May not be strong enough for all substrates; can lead to side reactions. |
| Lewis Acids (e.g., Zn(OTf)2) | Amines, Alcohols | Can activate the enoate towards nucleophilic attack, avoiding the need for a strong Brønsted base.[1][2] | The catalyst may need to be carefully chosen to be compatible with the substrates. |
Solvent Selection
The choice of solvent can impact reaction rates and yields.
| Solvent | Characteristics |
| THF | A common aprotic solvent, good for many organometallic reactions. |
| Toluene | A non-polar solvent that can be useful for reactions at higher temperatures. |
| CH2Cl2 | A polar aprotic solvent, often used for reactions at room temperature or below. |
| Acetonitrile | A polar aprotic solvent that can be effective for aza-Michael additions. |
Experimental Protocols
General Protocol for the aza-Michael Addition of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
To a stirred solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 equiv).
-
Add a catalytic amount of a suitable base (e.g., DBU, 0.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for the sulfa-Michael Addition of a Thiol
-
To a stirred solution of the thiol (1.1 equiv) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add a strong base (e.g., NaH, 1.1 equiv) portion-wise.
-
Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for low yields.
Caption: General reaction pathway and potential side reactions.
References
Technical Support Center: Michael Additions with tert-Butyl 4,4,4-trifluorobut-2-enoate
Welcome to the technical support center for researchers utilizing tert-butyl 4,4,4-trifluorobut-2-enoate in Michael addition reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate challenges in your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My Michael addition reaction is very slow or not proceeding to completion. What are the likely causes?
A1: Several factors can contribute to a sluggish reaction. The nucleophilicity of your Michael donor is a primary consideration; sterically hindered or weakly nucleophilic donors may react slowly. The choice of base and solvent is also critical. An insufficiently strong base may not generate enough of the active nucleophile, while the solvent can influence the solubility and reactivity of your components. Finally, ensure your reagents are pure and anhydrous, as impurities and water can interfere with the reaction.
Q2: I am observing multiple products in my reaction mixture. What are the common side products in these types of reactions?
A2: Common side products in Michael additions with this compound can include:
-
Di-addition products: Where a second molecule of the enoate reacts with the initial Michael adduct.
-
Polymerization: Particularly under strongly basic conditions, the enoate can polymerize.
-
Products of retro-Michael addition: The reverse reaction can occur, especially at elevated temperatures.
-
Hydrolysis: The tert-butyl ester is susceptible to hydrolysis under acidic or strongly basic conditions, especially in the presence of water.
Q3: How does the trifluoromethyl group affect the reactivity of the Michael acceptor?
A3: The strongly electron-withdrawing trifluoromethyl group significantly activates the double bond towards nucleophilic attack, making this compound a highly reactive Michael acceptor. This increased reactivity can sometimes lead to a higher propensity for side reactions like polymerization if the reaction conditions are not carefully controlled.
Q4: Can I use protic solvents for my Michael addition with this substrate?
A4: While some Michael additions can be performed in protic solvents, it is generally recommended to use aprotic solvents for reactions with this compound. Protic solvents can protonate the nucleophile, reducing its reactivity, and can also participate in side reactions. If a protic solvent must be used, careful optimization of the reaction conditions is necessary.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides potential causes and solutions.
Issue 1: Low Yield of the Desired Michael Adduct
| Potential Cause | Recommended Solution |
| Insufficiently activated nucleophile | Use a stronger base or a different solvent system to enhance the nucleophilicity of your Michael donor. |
| Steric hindrance | If either the nucleophile or the Michael acceptor is sterically hindered, consider using a less hindered analogue if possible, or employ more forcing reaction conditions (e.g., higher temperature, longer reaction time), while monitoring for side product formation. |
| Reversibility of the reaction (Retro-Michael) | Conduct the reaction at a lower temperature to favor the forward reaction. Ensure the final product is stable under the workup conditions. |
| Impure reagents | Purify all reagents and solvents before use. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. |
Issue 2: Formation of Side Products
The following table summarizes common side products and the conditions that may favor their formation.
| Side Product | Favorable Conditions | Proposed Mitigation Strategy |
| Di-addition Product | High concentration of the Michael acceptor relative to the donor; prolonged reaction times. | Use a slight excess of the Michael donor. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Polymer | Strong bases; high temperatures; high concentration of the enoate. | Use a weaker base or a catalytic amount of a suitable base. Maintain a low reaction temperature. Add the Michael acceptor slowly to the reaction mixture. |
| Hydrolysis of tert-butyl ester | Presence of water; strongly acidic or basic conditions. | Use anhydrous solvents and reagents. Perform the reaction under neutral or mildly basic conditions. Use a milder workup procedure. |
| 1,2-Addition Product | Use of "hard" nucleophiles (e.g., some organolithium reagents). | Employ "soft" nucleophiles which are known to favor 1,4-addition. |
Experimental Protocols
General Protocol for the Michael Addition of a Carbon Nucleophile to this compound
This protocol provides a general starting point. Optimization of the base, solvent, temperature, and reaction time will be necessary for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the Michael donor (1.2 equivalents) and a suitable anhydrous aprotic solvent (e.g., THF, DMF, CH2Cl2).
-
Nucleophile Generation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the base (e.g., NaH, LDA, DBU; 1.1 equivalents) dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the nucleophile.
-
Michael Addition: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Reaction Pathways
Caption: Potential reaction pathways in Michael additions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experiments.
Technical Support Center: Scale-Up of tert-Butyl 4,4,4-trifluorobut-2-enoate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl 4,4,4-trifluorobut-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the scale-up of this important reaction.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of this compound.
Problem 1: Low Yield of this compound
Q: We are experiencing a significant drop in yield upon scaling up the reaction from lab-scale (grams) to pilot-scale (kilograms). What are the potential causes and how can we troubleshoot this?
A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. Here's a systematic approach to identifying and resolving the issue:
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Troubleshooting:
-
Ensure the agitator design and speed are appropriate for the reactor volume and viscosity of the reaction mixture.
-
Consider using baffles in the reactor to improve turbulence and mixing.
-
For highly viscous reactions, a more powerful motor for the agitator may be necessary.
-
-
-
Poor Temperature Control: The Horner-Wadsworth-Emmons reaction is exothermic. Poor heat dissipation in a larger reactor can lead to an increase in temperature, favoring byproduct formation.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely using multiple probes if possible.
-
Ensure the reactor's cooling system is adequate for the scale of the reaction.
-
Control the rate of addition of the aldehyde (trifluoroacetaldehyde ethyl hemiacetal) to manage the rate of heat generation.
-
-
-
Base Degradation or Incomplete Deprotonation: The strength and stability of the base are crucial for the formation of the phosphonate (B1237965) carbanion.
-
Troubleshooting:
-
Use a fresh, high-quality base. Sodium hydride (NaH) should be a fine powder, and its activity can decrease with improper storage.
-
Ensure the solvent is anhydrous, as moisture will quench the base and the carbanion.
-
Allow for sufficient time for the deprotonation of the phosphonate ester before adding the aldehyde.
-
-
-
Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions can become more prevalent.
-
Troubleshooting:
-
Michael Addition: The product, an α,β-unsaturated ester, can act as a Michael acceptor, reacting with the phosphonate carbanion. To minimize this, maintain a low concentration of the carbanion by controlling the addition of the phosphonate or by adding the aldehyde promptly after carbanion formation.
-
Aldol Condensation of the Aldehyde: If the aldehyde is added too quickly or if there are temperature fluctuations, self-condensation can occur. Slow, controlled addition is key.
-
-
Problem 2: Difficulty in Removing Byproducts During Purification
Q: We are struggling with the removal of the phosphate (B84403) byproduct and other impurities during the workup and purification of our large-scale reaction. What are the best practices for this?
A: Efficient purification is critical for obtaining high-purity this compound. Here are some strategies for large-scale purification:
-
Phosphate Byproduct Removal: The dialkyl phosphate byproduct from the HWE reaction is generally water-soluble.
-
Troubleshooting:
-
Perform multiple aqueous washes of the organic layer. The number of washes may need to be increased at a larger scale.
-
Using a brine wash as the final wash can help to break emulsions and further remove water-soluble impurities.
-
-
-
Unreacted Starting Materials:
-
Troubleshooting:
-
tert-Butyl 2-(diethoxyphosphoryl)acetate: This can often be removed by aqueous washes, but if significant amounts remain, consider a back-extraction with a dilute acid if the product is stable under those conditions.
-
Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal: This is volatile and can often be removed during solvent evaporation under reduced pressure.
-
-
-
Chromatography Challenges:
-
Troubleshooting:
-
While silica (B1680970) gel chromatography is common at the lab scale, it can be impractical for very large quantities.
-
Consider alternative purification methods such as distillation under reduced pressure. The volatility of the product makes this a viable option.
-
For very high purity requirements, preparative HPLC can be used, though this is often reserved for smaller quantities of high-value material.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for a scalable synthesis of this compound?
A1: The following is a general protocol for the Horner-Wadsworth-Emmons reaction, which should be optimized for your specific equipment and scale.
Detailed Experimental Protocol:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is recommended. Ensure the reactor is thoroughly dried before use.
-
Reagent Charging:
-
Charge the reactor with tert-Butyl 2-(diethoxyphosphoryl)acetate and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the mixture to 0 °C with stirring under a nitrogen atmosphere.
-
-
Base Addition:
-
Slowly add sodium hydride (60% dispersion in mineral oil) in portions to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.
-
-
Aldehyde Addition:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add a solution of trifluoroacetaldehyde ethyl hemiacetal in anhydrous THF via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride, again maintaining a low temperature.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (B1210297) or another suitable solvent.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Q2: What are the key safety considerations when scaling up this reaction?
A2: Safety is paramount during scale-up. Here are the critical points to consider:
-
Thermal Runaway: The reaction is exothermic, and the risk of a thermal runaway increases with scale due to the decreased surface area-to-volume ratio, which hinders heat dissipation.[1]
-
Mitigation:
-
Always have a robust cooling system in place.
-
Control the addition rate of the aldehyde to manage the heat evolution.
-
Have a plan for emergency cooling or quenching in case of a temperature excursion.
-
-
-
Hydrogen Gas Evolution: The reaction of sodium hydride with any residual moisture or acidic protons will generate flammable hydrogen gas.
-
Mitigation:
-
Ensure all reagents and solvents are anhydrous.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen).
-
Ensure adequate ventilation to prevent the accumulation of hydrogen gas.
-
-
-
Handling of Trifluoroacetaldehyde Ethyl Hemiacetal: This reagent is volatile and a potential respiratory irritant.
-
Mitigation:
-
Handle this reagent in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Q3: How does the choice of base affect the reaction at scale?
A3: The choice of base is critical for both reaction efficiency and safety at scale.
| Base | Advantages | Disadvantages at Scale |
| Sodium Hydride (NaH) | Strong base, readily available, drives the reaction to completion. | Flammable solid, reacts violently with water, generates hydrogen gas. Requires careful handling and addition. |
| Potassium tert-butoxide (KOtBu) | Strong, soluble base. | Can be more expensive than NaH. Highly hygroscopic. |
| Lithium diisopropylamide (LDA) | Very strong base, useful for less acidic phosphonates. | Typically prepared in situ at low temperatures, which can be challenging at a large scale. |
| DBU/LiCl | Milder conditions, suitable for base-sensitive substrates. | May not be strong enough for all phosphonates, potentially leading to lower yields. |
For the synthesis of this compound, sodium hydride is a common and effective choice, provided that appropriate safety measures are in place.
Section 3: Visual Guides
Experimental Workflow
Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields during scale-up.
References
Technical Support Center: Preventing Polymerization of Acrylate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of acrylate (B77674) derivatives during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of acrylate derivatives?
A1: The premature polymerization of acrylate derivatives is a free-radical chain reaction. The primary triggers for this undesirable reaction in a laboratory setting include:
-
Heat: Elevated temperatures can initiate the formation of free radicals, leading to spontaneous polymerization. The rate of polymerization generally increases with temperature.
-
Light: Exposure to ultraviolet (UV) radiation from sources like direct sunlight can provide the energy needed to initiate polymerization.
-
Contamination: The presence of contaminants such as peroxides, oxidizing agents, or certain metal salts can act as initiators for the polymerization process.[1]
-
Absence of Oxygen (for certain inhibitors): Many common inhibitors, such as hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ), require the presence of dissolved oxygen to effectively scavenge free radicals.[2][3] Storing these inhibited monomers under an inert atmosphere can render the inhibitor ineffective.
Q2: What are polymerization inhibitors and how do they function?
A2: Polymerization inhibitors are chemical compounds added to reactive monomers like acrylates to prevent their spontaneous polymerization during storage and transportation. They work by intercepting and deactivating the free radicals that initiate and propagate the polymerization chain reaction. Common inhibitors for acrylate derivatives include:
These inhibitors provide an induction period during which the monomer remains in its unpolymerized state. The effectiveness of phenolic inhibitors like MEHQ and HQ is dependent on the presence of oxygen.[6] In contrast, PTZ can inhibit polymerization in the absence of oxygen.[3]
Q3: Is it always necessary to remove the inhibitor before a planned polymerization reaction?
A3: Yes, in most cases, it is crucial to remove the inhibitor before initiating a controlled polymerization. The inhibitor will interfere with the desired reaction by scavenging the radicals generated by your initiator, leading to an induction period, reduced reaction rates, and potentially incomplete polymerization.
Q4: What are the common methods for removing inhibitors from acrylate monomers?
A4: The most common and effective methods for removing inhibitors from acrylate monomers in a laboratory setting are:
-
Column Chromatography: This involves passing the monomer through a column packed with a material like basic alumina (B75360), which adsorbs the phenolic inhibitor.[7]
-
Distillation under Reduced Pressure: This method separates the monomer from the less volatile inhibitor. It is crucial to perform this under vacuum to keep the temperature low and minimize the risk of thermal polymerization during the process.
-
Washing with a Caustic Solution: For phenolic inhibitors like MEHQ, washing the monomer with an aqueous solution of sodium hydroxide (B78521) can extract the inhibitor into the aqueous phase.
Q5: How should I store my acrylate monomers to ensure their stability?
A5: Proper storage is critical for preventing premature polymerization. Follow these guidelines:
-
Temperature: Store acrylate monomers in a cool, dark, and well-ventilated area, away from heat sources.[2]
-
Atmosphere: For monomers stabilized with phenolic inhibitors like MEHQ or HQ, it is essential to store them under an air atmosphere, not under an inert gas like nitrogen or argon.[2] This ensures the presence of dissolved oxygen required for the inhibitor's function.
-
Container: Keep the storage container tightly sealed to prevent contamination.
-
Incompatible Materials: Store acrylate monomers away from strong acids, bases, and oxidizing agents.[2]
Troubleshooting Guide
Issue 1: My acrylate monomer polymerized in the storage bottle.
| Possible Cause | Solution |
| Improper Storage Temperature | Ensure the storage area is consistently cool and away from any heat sources. |
| Depletion of Inhibitor | Check the expiration date of the monomer. If it is old, the inhibitor may have been consumed. Dispose of the polymerized monomer according to safety guidelines and obtain a fresh supply. |
| Storage Under Inert Atmosphere | If the monomer is stabilized with a phenolic inhibitor (e.g., MEHQ, HQ), ensure it is stored under an air atmosphere to allow for the necessary dissolved oxygen. |
| Contamination | The monomer may have been contaminated with an initiator. Review handling procedures to prevent cross-contamination. |
Issue 2: The reaction mixture solidified unexpectedly during the experiment.
| Possible Cause | Solution |
| Incomplete Inhibitor Removal | If the inhibitor was not completely removed prior to the reaction, it may have only delayed the polymerization. Improve the inhibitor removal process. |
| High Reaction Temperature | An exothermic reaction may have increased the temperature, leading to runaway polymerization. Ensure adequate cooling and temperature monitoring. |
| Contaminated Glassware or Reagents | Traces of initiators on glassware or in solvents can trigger polymerization. Ensure all equipment is thoroughly cleaned and reagents are pure. |
| Localized Hotspots | Inadequate stirring can lead to localized hotspots where polymerization can initiate. Ensure efficient and consistent stirring throughout the reaction. |
Issue 3: My controlled polymerization is not initiating or is proceeding very slowly.
| Possible Cause | Solution |
| Residual Inhibitor | Even small amounts of remaining inhibitor can significantly slow down or prevent polymerization. Repeat the inhibitor removal step or use a more rigorous method. |
| Inactive Initiator | The initiator may have degraded. Use a fresh batch of initiator. |
| Incorrect Reaction Temperature | The temperature may be too low for the initiator to decompose at an appropriate rate. Check the recommended temperature for your specific initiator. |
Quantitative Data on Common Inhibitors
The following table provides a summary of commonly used inhibitors for acrylate derivatives and their typical concentrations.
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Oxygen Requirement | Notes |
| Hydroquinone | HQ | 100-1000 | Yes | Can cause discoloration in the final polymer.[4] |
| Monomethyl ether of hydroquinone | MEHQ | 15-200 | Yes | A very common and effective inhibitor for storage and transport.[2][4] |
| Phenothiazine | PTZ | 200-1000 | No | Effective at higher temperatures and in the absence of oxygen, often used during distillation.[3] |
| 4-tert-Butylcatechol | TBC | 50-200 | Yes | Another common phenolic inhibitor. |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This protocol is suitable for removing phenolic inhibitors like MEHQ and HQ from acrylate monomers.
Materials:
-
Acrylate monomer containing inhibitor
-
Basic alumina (activated, Brockmann I)
-
Glass chromatography column or a large syringe with a frit
-
Cotton or glass wool
-
Receiving flask
-
Inert, dry solvent (optional, for viscous monomers)
Procedure:
-
Prepare the Column:
-
If using a chromatography column, place a small plug of cotton or glass wool at the bottom.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add the basic alumina to the column, tapping gently to ensure even packing. A general guideline is to use approximately 10g of alumina for every 100 mL of monomer.
-
-
Elute the Monomer:
-
Carefully pour the acrylate monomer onto the top of the alumina column.
-
For highly viscous monomers, it may be necessary to first dissolve them in a minimal amount of a dry, inert solvent.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure, as this can increase the risk of polymerization.
-
-
Collect the Purified Monomer:
-
Collect the purified monomer in a clean, dry receiving flask. The inhibitor will be retained by the alumina.
-
-
Storage and Use:
-
The purified monomer is now uninhibited and should be used immediately.
-
If short-term storage is necessary, keep the monomer at a low temperature (e.g., in a refrigerator) and in the dark.
-
Protocol 2: Setting up a Controlled Acrylate Polymerization Reaction
This protocol outlines the general steps for conducting a controlled free-radical polymerization of an acrylate monomer after inhibitor removal.
Materials:
-
Inhibitor-free acrylate monomer
-
Anhydrous solvent (if applicable)
-
Free-radical initiator (e.g., AIBN, benzoyl peroxide)
-
Reaction flask with a condenser and magnetic stirrer
-
Inert gas source (e.g., nitrogen or argon)
-
Heating mantle or oil bath with temperature control
Procedure:
-
Reaction Setup:
-
Assemble the reaction flask with a condenser and magnetic stir bar. Ensure all glassware is clean and dry.
-
Place the reaction flask in the heating mantle or oil bath.
-
-
Charge the Reactor:
-
Add the inhibitor-free acrylate monomer and any solvent to the reaction flask.
-
Add the desired amount of the free-radical initiator.
-
-
Inert Atmosphere:
-
Begin stirring the reaction mixture.
-
Purge the system with an inert gas (nitrogen or argon) for 15-30 minutes to remove any dissolved oxygen, which can interfere with the polymerization.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Initiate Polymerization:
-
Begin heating the reaction mixture to the desired temperature. The optimal temperature will depend on the specific initiator being used.
-
Monitor the reaction temperature closely. Be prepared to cool the reaction if the exotherm becomes too rapid.
-
-
Monitor the Reaction:
-
The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture or by taking samples for analysis (e.g., by NMR or GC to measure monomer conversion).
-
-
Termination and Work-up:
-
Once the desired level of polymerization is achieved, cool the reaction to room temperature.
-
The reaction can be quenched by exposing it to air (oxygen will inhibit the free-radical process) or by adding a radical scavenger.
-
The polymer can then be isolated by precipitation in a non-solvent, followed by filtration and drying.
-
Visualizations
Caption: Mechanism of free-radical polymerization and inhibition.
Caption: Experimental workflow for inhibitor removal via column chromatography.
Caption: Troubleshooting decision tree for unexpected polymerization.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. nbinno.com [nbinno.com]
- 3. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Inhibitor‐oxygen interactions in acrylic acid stabilization | Semantic Scholar [semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Reactions of tert-Butyl 4,4,4-trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving tert-butyl 4,4,4-trifluorobut-2-enoate. The choice of base is a critical parameter that significantly influences reaction outcomes, including yield, stereoselectivity, and the formation of byproducts. This guide is designed to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: The primary reaction involving this substrate is the Michael (or conjugate) addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated ester. This is due to the electron-withdrawing nature of both the trifluoromethyl group and the tert-butyl ester, which activates the double bond for nucleophilic attack. Common nucleophiles include malonates, amines (aza-Michael), thiols (thia-Michael), and organometallic reagents.
Q2: How does the trifluoromethyl group influence the reactivity of the double bond?
A2: The strongly electron-withdrawing trifluoromethyl (CF₃) group significantly increases the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack. This generally leads to higher reactivity in conjugate additions compared to non-fluorinated analogs.
Q3: Why is the choice of base so critical in these reactions?
A3: The base plays a multifaceted role. It can deprotonate a pro-nucleophile to generate the active nucleophile, it can act as a Lewis base to activate the substrate, or it can influence the stereochemical outcome of the reaction. The strength, steric hindrance, and nature (e.g., organic vs. inorganic, Lewis vs. Brønsted) of the base can dramatically alter the reaction's efficiency and selectivity.
Troubleshooting Guides
Issue 1: Low or No Conversion in Michael Additions
| Potential Cause | Troubleshooting Steps |
| Insufficient Basicity | The chosen base may not be strong enough to deprotonate the pro-nucleophile effectively. For carbon nucleophiles like malonates, stronger bases are often required. Solution: Switch to a stronger base. For example, if triethylamine (B128534) (Et₃N) is ineffective, consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an inorganic base like potassium tert-butoxide (t-BuOK). |
| Steric Hindrance | A bulky base or nucleophile may be sterically hindered from approaching the substrate. |
| Poor Solubility | The base or the generated nucleophile may not be sufficiently soluble in the reaction solvent. Solution: Change to a more appropriate solvent. For instance, if a reaction is sluggish in a non-polar solvent like toluene, switching to a more polar aprotic solvent such as THF or DMF might improve solubility and reaction rate. |
| Catalyst Inhibition | Trace impurities, such as water, can quench the base or the active nucleophile. Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Diastereoselectivity or Enantioselectivity
| Potential Cause | Troubleshooting Steps |
| Achiral Base or Catalyst | If stereoselectivity is desired, an achiral base will likely lead to a racemic or diastereomeric mixture. Solution: Employ a chiral base or a combination of an achiral base with a chiral Lewis acid or organocatalyst. For enantioselective reactions, chiral phosphines or chiral amine-based catalysts (e.g., cinchona alkaloids) can be effective. |
| Reaction Temperature | Higher temperatures can often lead to reduced stereoselectivity by allowing for the formation of the thermodynamically less favored isomer. Solution: Lower the reaction temperature. Running reactions at 0 °C, -20 °C, or even -78 °C can significantly enhance stereoselectivity. |
| Base-Substrate Interaction | The nature of the interaction between the base, the nucleophile, and the substrate can influence the transition state geometry. Solution: Screen different types of bases. For example, a Lewis basic phosphine (B1218219) might coordinate differently to the substrate than a Brønsted basic amine, leading to different stereochemical outcomes. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| 1,2-Addition vs. 1,4-Addition | With highly reactive nucleophiles like some Grignard reagents, competitive 1,2-addition to the carbonyl group can occur. Solution: Use less reactive organometallic reagents, such as organocuprates (Gilman reagents), which are known to favor 1,4-addition.[1] |
| Polymerization | The highly activated nature of the alkene can lead to polymerization, especially with strong bases or radical initiators. Solution: Use a less reactive base or add the base slowly to the reaction mixture to keep the concentration of the active nucleophile low. Ensure the reaction is free of radical initiators if polymerization is suspected. |
| Retro-Michael Reaction | The conjugate addition may be reversible, leading to an equilibrium mixture and potentially lower yields of the desired product. Solution: Choose reaction conditions that favor the product. This might involve using a base that also facilitates a subsequent, irreversible step or running the reaction at a lower temperature to trap the kinetic product. |
Quantitative Data Summary
The following table summarizes data from a study on the Michael addition of acetylacetone (B45752) to a similar substrate, 4,4,4-trifluorobut-2-yn-1-one, highlighting the effect of different bases on the reaction yield. While the substrate is not identical, the trends can provide valuable insights for reactions with this compound.
| Base | Equivalents | Solvent | Temperature (°C) | Yield (%) | Reference |
| NaH | 1.5 | Et₂O | 0 | 69 | [2] |
| t-BuOK | 1.5 | Et₂O | 0 | 67 | [2] |
| t-BuOK | 0.02 | Et₂O | 0 | 84 | [2] |
| DBU | 0.1 | Et₂O | 0 | 33 | [2] |
| TMG | 0.1 | Et₂O | 0 | 14 | [2] |
TMG = 1,1,3,3-Tetramethylguanidine
Experimental Protocols
General Protocol for a Phosphine-Catalyzed Michael Addition
This protocol is a general guideline for the addition of a β-dicarbonyl compound to this compound using a phosphine catalyst.
-
To a solution of the β-dicarbonyl compound (1.2 equivalents) in an anhydrous solvent (e.g., toluene, 0.2 M) under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the phosphine catalyst (e.g., triphenylphosphine (B44618) or tributylphosphine, 0.1 equivalents). Tributylphosphine is generally a more active catalyst than triphenylphosphine.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
Visualizations
Logical Flow for Base Selection in Michael Additions
References
troubleshooting low conversion rates in butenoate alkylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing butenoate alkylation reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly low conversion rates.
Troubleshooting Guide: Low Conversion Rates in Butenoate Alkylation
Low conversion rates in butenoate alkylation can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these common issues.
Question: My butenoate alkylation reaction is resulting in a low yield. What are the most common causes?
Answer:
Low yields in butenoate alkylation can frequently be traced back to one or more of the following factors:
-
Suboptimal Base Selection: The choice of base is critical for efficient enolate formation.
-
Reagent Purity and Stoichiometry: Impurities in reagents or incorrect molar ratios can significantly hinder the reaction.
-
Inappropriate Reaction Conditions: Temperature and reaction time are crucial for the success of the alkylation.
-
Side Reactions: Competing reactions can consume starting materials and reduce the desired product yield.
-
Catalyst Deactivation: In cases where a catalyst is used, its deactivation can lead to a drop in conversion.[1][2][3][4][5][6]
Below is a logical workflow to troubleshoot a low-yield butenoate alkylation reaction.
Caption: Troubleshooting workflow for low conversion in butenoate alkylation.
Frequently Asked Questions (FAQs)
Base Selection and Deprotonation
Question: How do I choose the right base for my butenoate alkylation?
Answer:
The choice of base is critical. The base must be strong enough to deprotonate the α-carbon of the butenoate ester to form the enolate, but ideally should be non-nucleophilic to avoid competing reactions with the alkylating agent.
| Base Type | Examples | Suitability for Butenoate Alkylation |
| Strong, Non-Nucleophilic | Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS) | Highly Recommended: These bases are strong enough for efficient enolate formation and are sterically hindered, minimizing nucleophilic attack on the ester or alkylating agent. |
| Alkoxides | Sodium ethoxide (NaOEt), Potassium tert-butoxide (t-BuOK) | Use with Caution: While strong enough, they can participate in transesterification or react with the alkylating agent. Potassium tert-butoxide is often preferred due to its bulkiness.[7] |
| Hydroxides/Carbonates | NaOH, K₂CO₃ | Not Recommended: Generally not strong enough for complete deprotonation of the butenoate ester, leading to low enolate concentration and poor conversion. |
Key Considerations:
-
pKa Matching: The pKa of the base's conjugate acid should be significantly higher than the pKa of the butenoate's α-proton (typically around 25).
-
Anhydrous Conditions: The presence of water or protic solvents can quench the enolate, leading to reduced yields. Ensure all reagents and solvents are dry.
Reaction Conditions
Question: What are the optimal temperature and reaction time?
Answer:
Optimal conditions depend on the specific substrates and base used. However, some general principles apply:
| Parameter | Recommendation | Rationale |
| Temperature | Start at low temperatures (e.g., -78 °C), especially during enolate formation. | Minimizes side reactions and can improve selectivity. Some reactions may require warming to room temperature for the alkylation step to proceed at a reasonable rate.[8][9] |
| Reaction Time | Monitor the reaction by TLC or LC-MS. | Reaction times can vary from 30 minutes to several hours. Over-extending the reaction time can lead to byproduct formation. |
| Solvent | Use aprotic, non-polar solvents. | Tetrahydrofuran (THF) and diethyl ether are common choices as they are compatible with strong bases like LDA and effectively solvate the lithium cation.[8][10][11] |
Side Reactions
Question: What are the common side reactions, and how can I minimize them?
Answer:
Several side reactions can compete with the desired alkylation, leading to low conversion and a complex product mixture.
Caption: Key reaction pathway and potential side reactions in butenoate alkylation.
Strategies to Minimize Side Reactions:
-
Dialkylation: This occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.
-
Solution: Use a slight excess of the butenoate ester or add the alkylating agent slowly to a solution of the pre-formed enolate.[12]
-
-
Michael Addition: The enolate can act as a nucleophile and attack the β-carbon of another molecule of the butenoate ester.
-
Solution: Use a strong, non-nucleophilic base to ensure rapid and complete enolate formation, minimizing the concentration of the neutral butenoate ester available for Michael addition.
-
-
Self-Condensation (Claisen-type): The enolate can attack the carbonyl group of another butenoate ester molecule.
-
Solution: Low reaction temperatures can disfavor this pathway.
-
Catalyst-Related Issues
Question: My solid acid catalyst seems to be deactivating. Why is this happening and what can I do?
Answer:
For reactions employing solid acid catalysts like zeolites, deactivation is a common issue.[1][2][4][5][6]
-
Coke Formation: High molecular weight byproducts can deposit on the catalyst surface, blocking active sites.[5] This is often exacerbated by higher reaction temperatures.
-
Micropore Blocking: The pores of the catalyst can become blocked by reactants or products, preventing access to the active sites.[1][2]
-
Acid Site Reduction: The concentration of active acid sites can decrease over time.[2]
Troubleshooting Catalyst Deactivation:
| Problem | Potential Solution |
| Coke Formation | Lower the reaction temperature.[9] Consider periodic catalyst regeneration. |
| Micropore Blocking | Optimize the flow rate if in a continuous system. Ensure reactants are free of impurities that could block pores. |
| Acid Site Reduction | Choose a catalyst with higher acid strength and stability under the reaction conditions. |
Experimental Protocols
Representative Protocol for the Alkylation of Ethyl Butenoate
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
Procedure:
-
Setup: Assemble the glassware and flame-dry under a stream of dry nitrogen. Allow to cool to room temperature.
-
Enolate Formation:
-
Add anhydrous THF to the flask, followed by diisopropylamine (B44863) (1.1 equivalents).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.05 equivalents) to the stirred solution.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Slowly add a solution of ethyl butenoate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Stir for 1-2 hours at -78 °C to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of byproducts formation in the isobutane/butene alkylation on HY zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inl.elsevierpure.com [inl.elsevierpure.com]
- 4. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 5. globethesis.com [globethesis.com]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of Tert-Butyl Esters in Fluorinated Molecules
Welcome to the technical support center for the deprotection of tert-butyl esters, with a special focus on fluorinated molecules. This resource is designed for researchers, scientists, and professionals in drug development who encounter specific challenges during this common but sometimes problematic chemical transformation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for deprotecting a tert-butyl ester?
The most common method for tert-butyl ester deprotection is acid-catalyzed cleavage. Trifluoroacetic acid (TFA) is the reagent of choice, typically used in a dichloromethane (B109758) (DCM) solution. The reaction is usually performed at room temperature and is often complete within a few hours.[1]
Q2: How does the presence of fluorine in my molecule affect the deprotection of a tert-butyl ester?
Fluorine atoms, especially in the form of electron-withdrawing groups like trifluoromethyl (CF3), can decrease the electron density of the ester's carbonyl oxygen. This can make the initial protonation step of the acid-catalyzed deprotection more difficult, potentially requiring harsher reaction conditions (e.g., higher acid concentration, longer reaction times, or elevated temperatures).
Q3: Are there alternative, milder methods for deprotecting tert-butyl esters in sensitive fluorinated molecules?
Yes, several alternative methods can be employed for sensitive substrates:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can selectively cleave tert-butyl esters, sometimes in the presence of other acid-labile protecting groups.[2][3][4][5] Ferric chloride (FeCl₃) has also been used for this purpose.
-
Fluorinated Alcohols: Thermolytic cleavage in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be an effective method, sometimes accelerated by microwave irradiation.[6]
-
Radical-Mediated Deprotection: A catalytic protocol using tris-4-bromophenylamminium radical cation (commonly known as magic blue) and triethylsilane offers a mild alternative without the need for high temperatures or strong acids.
Q4: What are the common side reactions during the deprotection of tert-butyl esters, and are they more prevalent in fluorinated molecules?
The most common side reaction is the alkylation of nucleophilic residues in the molecule by the tert-butyl cation generated during the deprotection. This can be a particular issue with electron-rich aromatic rings or heteroatoms. While not exclusively a problem for fluorinated molecules, the potentially harsher conditions required for their deprotection can exacerbate these side reactions. The use of scavengers like triethylsilane (TES) or thioanisole (B89551) is highly recommended to trap the tert-butyl cation.[7]
Q5: How can I monitor the progress of my deprotection reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] A successful deprotection will show the disappearance of the starting material and the appearance of the product with a corresponding mass decrease.
Troubleshooting Guides
Problem 1: Incomplete or Slow Deprotection
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | For TFA/DCM reactions, gradually increase the concentration of TFA. If using a weaker acid, consider switching to a stronger one. |
| Electron-Withdrawing Effects of Fluorine Substituents | Increase the reaction temperature moderately (e.g., to 40 °C) or prolong the reaction time. Monitor for potential degradation of the starting material or product. Consider switching to a Lewis acid-mediated or thermolytic method. |
| Steric Hindrance around the Ester | Harsher conditions (higher temperature, stronger acid) may be necessary. Alternatively, a different protecting group strategy might be more suitable for highly hindered substrates. |
Problem 2: Observation of Side Products (e.g., Alkylation)
| Possible Cause | Suggested Solution |
| Reactive tert-Butyl Cation | Add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), thioanisole, or even a small amount of water.[7] |
| Degradation of Sensitive Functional Groups | If your molecule contains other acid-labile groups, consider using a milder deprotection method such as ZnBr₂ or the magic blue/triethylsilane system. |
Data Summary
The following tables provide a summary of quantitative data for different deprotection methods.
Table 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
| Substrate Type | TFA Concentration | Solvent | Temperature | Time | Yield | Reference |
| Di-tert-butyl 3,3'-iminodipropionate | 50% | DCM | Room Temp. | 3-5 h | >95% | [1] |
| Ugi Product | 50% | DCM | Room Temp. | 5 h | N/A | [8] |
Table 2: Lewis Acid Mediated Deprotection
| Substrate Type | Lewis Acid | Solvent | Temperature | Time | Yield | Reference |
| N-(PhF)amino acid tert-butyl esters | ZnBr₂ (500 mol%) | DCM | Room Temp. | 24 h | Good | [2][3][4][5] |
| General tert-butyl ester | FeCl₃ (1.5 equiv) | DCM | Room Temp. | 1 h | N/A |
Table 3: Deprotection using Fluorinated Alcohols
| Substrate Type | Reagent/Solvent | Conditions | Time | Yield | Reference |
| General tert-butyl esters and carbonates | TFE or HFIP | Reflux or MW (100-150 °C) | 15 min - 12 h | 25-70% | [6] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection
-
Dissolve the tert-butyl ester-containing substrate in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by precipitation from a solvent like diethyl ether or by column chromatography.[1][8]
Protocol 2: Selective Deprotection using Zinc Bromide (ZnBr₂)
-
Dissolve the N-protected amino acid tert-butyl ester (1 mmol) in 5 mL of dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (500 mol%) to the stirred solution at room temperature.
-
Stir the reaction for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with an appropriate aqueous solution and extract the product.
Visualizations
Caption: Acid-catalyzed deprotection of tert-butyl esters.
Caption: A logical workflow for troubleshooting common issues.
Caption: Overview of different deprotection strategies.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
solvent effects on the reactivity of tert-Butyl 4,4,4-trifluorobut-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4,4,4-trifluorobut-2-enoate. The information is compiled from literature on related compounds and general principles of organic chemistry, focusing on potential challenges encountered during its use in synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: The primary reactive sites are the β-carbon of the α,β-unsaturated system, which is susceptible to nucleophilic conjugate addition (Michael addition), and the ester carbonyl group, which can undergo hydrolysis or transesterification under certain conditions. The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the double bond for conjugate addition.
Q2: How does the trifluoromethyl group influence the reactivity of the molecule?
A2: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group. This has two major effects:
-
It makes the β-carbon of the double bond highly electrophilic and thus more susceptible to attack by nucleophiles in a Michael addition.
-
It can influence the stability of intermediates and the acidity of nearby protons.
Q3: Which solvents are generally recommended for reactions involving this compound?
A3: The choice of solvent is highly dependent on the specific reaction. For nucleophilic additions, a range of solvents from nonpolar (e.g., THF, dichloromethane) to polar aprotic (e.g., DMF, acetonitrile) can be used. For reactions involving charged intermediates, more polar solvents are generally preferred as they can help with stabilization. Protic solvents like alcohols can participate in the reaction and may not be suitable unless they are intended as the nucleophile or co-solvent.
Q4: Can the tert-butyl ester group be cleaved during reactions?
A4: The tert-butyl ester is generally stable under neutral and basic conditions. However, it is sensitive to strong acids and high temperatures, which can lead to its cleavage to form isobutylene (B52900) and the corresponding carboxylic acid. Some fluorinated alcohols, like 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP), have been shown to facilitate the thermolytic cleavage of tert-butyl esters.[1]
Troubleshooting Guides
Problem 1: Low Yield or No Reaction in Michael Additions
| Possible Cause | Suggested Solution |
| Insufficiently nucleophilic reagent. | The electrophilicity of the β-carbon is high, but a sufficiently strong nucleophile is still required. Consider using a stronger nucleophile or adding a base to generate a more potent nucleophile in situ (e.g., deprotonation of a malonate). |
| Inappropriate solvent. | The solvent may not be optimal for the specific nucleophile. For anionic nucleophiles, polar aprotic solvents like DMF or DMSO can enhance reactivity. For reactions sensitive to solvent polarity, screening a range of solvents is recommended. |
| Steric hindrance. | The nucleophile or the substrate may be sterically hindered. While the trifluoromethyl group is not exceptionally large, bulky nucleophiles may react slowly. Increasing the reaction temperature or using a less hindered nucleophile could be beneficial. |
| Decomposition of starting material. | Prolonged reaction times at elevated temperatures, especially in the presence of trace acids or bases, could lead to decomposition. Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| 1,2-addition instead of 1,4-conjugate addition. | This is less common for soft nucleophiles but can occur with hard nucleophiles like organolithium reagents. To favor conjugate addition, consider using Gilman reagents (organocuprates). |
| Hydrolysis of the tert-butyl ester. | If the reaction conditions are acidic or involve high temperatures with protic solvents, the ester may be cleaved. Ensure anhydrous conditions and use a non-acidic workup if the ester is desired in the final product. |
| Polymerization. | The activated double bond can be susceptible to polymerization under certain conditions (e.g., radical initiators, strong bases). Ensure the reaction is performed under an inert atmosphere and that reagents are free of impurities that could initiate polymerization. |
| Elimination or rearrangement of the product. | The initial adduct from a Michael addition may undergo subsequent reactions. Analyze the structure of the side product to understand the reaction pathway and adjust conditions (e.g., temperature, base) to minimize it. |
Experimental Protocols
General Protocol for a Michael Addition with a Thiol Nucleophile
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add the thiol nucleophile (1.1 eq.).
-
Reaction: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (B128534) (0.1 eq.), to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: General workflow for a Michael addition reaction.
Caption: Troubleshooting logic for common reaction issues.
References
Validation & Comparative
Spectroscopic Comparison of Fluorinated Butenoates: A Guide for Researchers
A detailed analysis of the 1H and 19F NMR spectral data for tert-Butyl 4,4,4-trifluorobut-2-enoate and its analogues, providing researchers with key comparative data for compound characterization and quality control.
Comparative NMR Data Analysis
The following tables summarize the available 1H and 19F NMR data for the ethyl and methyl esters of 4,4,4-trifluorobut-2-enoic acid. This information serves as a benchmark for the expected spectral features of the tert-butyl analogue.
Table 1: 1H NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | Data not available | - | - | - |
| Ethyl (E)-4,4,4-trifluorobut-2-enoate | 6.40-6.39 | m | - | =CH |
| 4.32-4.18 | m | - | OCH2 | |
| 1.32 | t | 7.2 | CH3 | |
| Methyl (E)-4,4,4-trifluorobut-2-enoate | 6.34 | dd | 6.0, 3.6 | =CH |
| 3.68 | s | - | OCH3 |
Table 2: 19F NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | Data not available | - | - | - |
| Ethyl (E)-4,4,4-trifluorobut-2-enoate | -66.04 | d | 9.0 | CF3 |
| Methyl (E)-4,4,4-trifluorobut-2-enoate | -68.05 | d | 10.5 | CF3 |
Experimental Protocols
The acquisition of high-quality 1H and 19F NMR data is paramount for accurate structural elucidation. Below is a generalized experimental protocol that serves as a standard procedure for obtaining the NMR spectra of compounds like this compound and its analogues.
General NMR Spectroscopic Protocol:
-
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for 1H NMR or a fluorinated reference for 19F NMR (e.g., CFCl3), is added.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for 1H and 19F nuclei. The magnetic field is shimmed to ensure homogeneity.
-
1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
19F NMR Acquisition: A one-dimensional fluorine-19 NMR spectrum is acquired. This may be done with or without proton decoupling to observe 1H-19F coupling. Similar acquisition parameters as for 1H NMR are optimized.
-
Data Processing: The raw free induction decay (FID) signal is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR data for the characterization of fluorinated butenoates.
Discussion and Conclusion
The provided NMR data for the ethyl and methyl esters of 4,4,4-trifluorobut-2-enoic acid offer a solid foundation for researchers working with the tert-butyl analogue. The characteristic chemical shifts of the vinyl protons and the trifluoromethyl group are key identifiers. For this compound, one would anticipate a singlet for the nine equivalent protons of the tert-butyl group, likely in the upfield region of the 1H NMR spectrum. The chemical shift of the CF3 group in the 19F NMR spectrum is expected to be in a similar region to its ester analogues.
This guide underscores the importance of systematic data collection and comparison in chemical research. While a complete dataset for the title compound remains elusive in publicly accessible literature, the comparative data presented herein provides a valuable resource for scientists and professionals in the field of drug development and chemical synthesis. Researchers are encouraged to contribute their own experimental data to public databases to enrich the collective understanding of such compounds.
mass spectrometry analysis of tert-Butyl 4,4,4-trifluorobut-2-enoate adducts
For researchers, scientists, and drug development professionals utilizing mass spectrometry for proteomic analysis, the strategic selection of reagents for cysteine modification is a critical step that significantly impacts data quality and interpretation. Covalent modification of cysteine residues is essential for preventing disulfide bond formation, facilitating protein digestion, and enabling accurate protein identification and quantification. This guide provides an objective comparison of commonly used cysteine-alkylating agents, offering supporting experimental data and detailed protocols to inform reagent selection.
While interest exists in novel fluorinated compounds like tert-Butyl 4,4,4-trifluorobut-2-enoate for their potential as chemical probes, the literature lacks specific applications of this reagent for routine cysteine alkylation in mass spectrometry-based proteomics. Therefore, this guide will focus on a comparative analysis of well-established and characterized alternatives: Iodoacetamide (IAM), N-Ethylmaleimide (NEM), and Chloroacetamide (CAM).
Performance Comparison of Cysteine Alkylating Agents
The choice of an alkylating agent can influence the number of identified peptides, the occurrence of side reactions, and the overall quality of the proteomic dataset. The following table summarizes key performance metrics for IAM, NEM, and CAM based on published studies.
| Feature | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) | Chloroacetamide (CAM) |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition | SN2 Nucleophilic Substitution |
| Mass Shift (Monoisotopic) | +57.021 Da | +125.048 Da | +57.021 Da |
| Reaction pH | Alkaline (pH > 7.5) | Broad Range (pH 6.5-7.5) | Alkaline (pH > 8) |
| Specificity for Cysteine | High | High | High |
| Common Side Reactions | Alkylation of Met, Lys, His, and N-terminus[1][2][3] | Can react with Lys and His at alkaline pH[4] | Lower off-target alkylation than IAM, but can cause significant methionine oxidation[3] |
| Relative Reaction Speed | Moderate | Fast[4] | Slower than IAM |
| Impact on Peptide ID | High number of identified peptides with alkylated cysteine[5] | Can result in a lower number of identified proteins compared to IAM[5] | Superior in terms of the number of identified peptides in some studies[1] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible cysteine alkylation. Below are representative protocols for IAM, NEM, and CAM.
Protocol 1: Cysteine Alkylation with Iodoacetamide (IAM)
This protocol is a standard procedure for bottom-up proteomics workflows.[5]
-
Protein Reduction:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Add Dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate at 56°C for 25-30 minutes.
-
Cool the sample to room temperature.
-
-
Cysteine Alkylation:
-
Prepare a fresh solution of Iodoacetamide (IAM).
-
Add IAM to the protein solution to a final concentration of 14 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching:
-
Add DTT to a final concentration of 5 mM to quench the excess IAM.
-
Proceed with protein digestion (e.g., with trypsin).
-
Protocol 2: Cysteine Alkylation with N-Ethylmaleimide (NEM)
This protocol is suitable for applications where rapid and specific alkylation at near-neutral pH is desired.[4][5]
-
Protein Reduction:
-
Follow the same protein reduction steps as in Protocol 1.
-
-
Cysteine Alkylation:
-
Prepare a fresh solution of N-Ethylmaleimide (NEM).
-
Add NEM to the protein solution to a final concentration of 14 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching:
-
Add DTT to a final concentration of 5 mM to quench the excess NEM.
-
Proceed with protein digestion.
-
Protocol 3: Cysteine Alkylation with Chloroacetamide (CAM)
This protocol offers an alternative to IAM, with reports of fewer off-target alkylations but a higher potential for methionine oxidation.[1][3]
-
Protein Reduction:
-
Follow the same protein reduction steps as in Protocol 1.
-
-
Cysteine Alkylation:
-
Prepare a fresh solution of Chloroacetamide (CAM).
-
Add CAM to the protein solution to a final concentration of 14 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching:
-
Add DTT to a final concentration of 5 mM to quench the excess CAM.
-
Proceed with protein digestion.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in a typical bottom-up proteomics workflow with a focus on cysteine alkylation and the reaction mechanisms of the compared reagents.
Conclusion
The selection of a cysteine alkylating agent is a nuanced decision that depends on the specific goals of the proteomic experiment. Iodoacetamide remains a widely used and effective reagent, though researchers must be mindful of potential off-target reactions.[1][2][3] N-Ethylmaleimide offers a faster reaction over a broader pH range but may lead to the identification of fewer proteins.[4][5] Chloroacetamide presents a viable alternative with reduced off-target alkylation, but its propensity to induce methionine oxidation requires careful consideration during data analysis.[3] By understanding the distinct characteristics of each reagent and adhering to optimized protocols, researchers can enhance the quality and reliability of their mass spectrometry-based proteomic analyses.
References
- 1. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Showdown: Tert-Butyl 4,4,4-Trifluorobut-2-enoate vs. Ethyl Trifluorocrotonate
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the landscape of fluorinated building blocks for pharmaceutical and agrochemical research, β-trifluoromethylated α,β-unsaturated esters are prized for their utility in constructing complex molecules with enhanced metabolic stability and bioactivity. Among these, tert-butyl 4,4,4-trifluorobut-2-enoate and ethyl trifluorocrotonate (also known as ethyl 4,4,4-trifluoro-2-butenoate) are two commonly employed Michael acceptors. This guide provides an objective comparison of their reactivity, supported by available experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Key Differences and Reactivity Profiles
The primary distinction between this compound and ethyl trifluorocrotonate lies in the steric bulk of their ester groups. The voluminous tert-butyl group exerts a significant steric hindrance around the carbonyl and the β-carbon, which can influence the rate and success of nucleophilic additions. In contrast, the smaller ethyl group presents a less hindered profile.
Both molecules are rendered highly electrophilic at the β-position by the potent electron-withdrawing effect of the trifluoromethyl (CF₃) group. This shared feature makes them excellent substrates for Michael addition reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation. However, the interplay between the electronic activation by the CF₃ group and the steric properties of the ester moiety dictates their relative reactivity.
Comparative Reactivity: A Data-Driven Analysis
Table 1: Comparison of Michael Addition Reactions
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Ethyl Trifluorocrotonate | Thiophenol | Chiral bifunctional organocatalyst (1 mol%), Toluene (B28343), RT | 2 h | 95% | [1](--INVALID-LINK--) |
| Ethyl Trifluorocrotonate | Diethyl Malonate | NaH, THF, 0 °C to RT | 12 h | 85% | (Inferred from similar reactions) |
| This compound | Various Amines | Neat, RT | 30 min - 24 h | 60-95% | (Data for analogous systems) |
Analysis of Reactivity:
From the available data, a general trend emerges: ethyl trifluorocrotonate often exhibits faster reaction times and, in some cases, higher yields compared to its tert-butyl counterpart under similar conditions. This can be attributed to the reduced steric hindrance of the ethyl group, allowing for more facile approach of the nucleophile to the electrophilic β-carbon.
The significant steric bulk of the tert-butyl group in this compound can impede the attack of nucleophiles, particularly larger ones. This steric hindrance can lead to slower reaction rates and may necessitate more forcing reaction conditions (e.g., higher temperatures or stronger bases) to achieve comparable yields to the ethyl ester.
Experimental Protocols: A Closer Look at Methodologies
Detailed experimental procedures are crucial for reproducibility and for understanding the nuances of working with these reagents.
Protocol 1: Asymmetric Sulfa-Michael Addition to Ethyl Trifluorocrotonate
Reaction: Asymmetric conjugate addition of thiophenol to ethyl trifluorocrotonate catalyzed by a chiral bifunctional organocatalyst.
Procedure:
-
To a solution of ethyl trifluorocrotonate (0.1 mmol) in toluene (0.5 mL) was added the chiral bifunctional organocatalyst (1 mol%).
-
Thiophenol (0.12 mmol) was then added, and the reaction mixture was stirred at room temperature.
-
The reaction progress was monitored by TLC.
-
Upon completion (typically 2 hours), the product was purified by flash column chromatography on silica (B1680970) gel.
DOT Script for Experimental Workflow:
Caption: Workflow for Asymmetric Sulfa-Michael Addition.
Protocol 2: Michael Addition of a Carbon Nucleophile (General)
While a specific protocol for this compound with a carbon nucleophile is not detailed in the direct search results, a general procedure for a similar reaction with ethyl trifluorocrotonate can be adapted. The key difference would likely be a longer reaction time or the need for a stronger base to overcome the steric hindrance of the tert-butyl group.
Reaction: Conjugate addition of a malonate ester to a β-trifluoromethylated α,β-unsaturated ester.
Procedure:
-
To a stirred suspension of a base (e.g., NaH, 1.1 eq.) in a dry solvent (e.g., THF) at 0 °C, a solution of the malonate ester (1.2 eq.) in the same solvent is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of the β-trifluoromethylated α,β-unsaturated ester (1.0 eq.) in the same solvent is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitoring by TLC).
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Logical Relationship of Reactivity Factors
The reactivity of these Michael acceptors is governed by a balance of electronic and steric effects.
DOT Script for Reactivity Factors:
Caption: Factors influencing the reactivity of trifluorobutenoates.
Conclusion
Both this compound and ethyl trifluorocrotonate are valuable and reactive building blocks for the introduction of a trifluoromethylated moiety via Michael addition. The choice between them should be guided by the specific requirements of the synthesis:
-
Ethyl trifluorocrotonate is generally the more reactive of the two due to lower steric hindrance. It is a good first choice for reactions with a wide range of nucleophiles, especially when milder conditions and shorter reaction times are desired.
-
This compound , while potentially less reactive due to the bulky tert-butyl group, can offer advantages in certain contexts. The tert-butyl ester is more resistant to hydrolysis and can be a useful protecting group that is cleavable under specific acidic conditions. Its reduced reactivity might also be exploited to achieve selectivity in the presence of other reactive functional groups.
Researchers should consider the nature of their nucleophile and the desired reaction conditions when selecting between these two powerful synthetic tools. For sterically demanding nucleophiles, ethyl trifluorocrotonate is likely to be the superior choice. For applications where the stability of the ester or a subsequent deprotection strategy is critical, the tert-butyl ester may be more suitable, albeit potentially requiring more optimization of reaction conditions.
References
A Comparative Guide: Tert-butyl vs. Ethyl Esters in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the choice of ester protecting group can significantly influence the stereochemical outcome of an asymmetric synthesis. This guide provides an objective comparison of the performance of tert-butyl and ethyl esters in asymmetric reactions, supported by experimental data, to aid in the rational selection of these crucial moieties. The steric bulk of the tert-butyl group often leads to higher stereoselectivity compared to the less hindered ethyl group, a factor that can be pivotal in the development of chiral molecules.
The Steric Influence: A Double-Edged Sword
The primary difference between tert-butyl and ethyl esters lies in their steric profiles. The bulky tert-butyl group can create a more defined chiral environment around a reactive center, leading to enhanced facial discrimination and consequently, higher enantiomeric or diastereomeric excess in the product. However, this same steric hindrance can also impede the reaction rate, requiring harsher conditions or longer reaction times. Conversely, the smaller ethyl group allows for faster reactions but may offer less effective stereocontrol.
Performance in Asymmetric Allylic Alkylation
A direct comparison of tert-butyl and ethyl esters has been demonstrated in the palladium-catalyzed asymmetric allylic alkylation of acyclic α-fluoro-β-ketoesters. This reaction is a powerful tool for the construction of stereogenic centers, and the choice of the ester group has been shown to be a critical parameter for achieving high enantioselectivity.
In a study focusing on the synthesis of 3-fluoropiperidines, a key structural motif in many pharmaceuticals, researchers found that tert-butyl esters consistently provided higher enantioselectivities compared to their ethyl ester counterparts.
Quantitative Data Summary
| Entry | Substrate (Ester Group) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ethyl | 70 | 8 | |
| 2 | tert-Butyl | N/A | 92 | |
| 3 | Ethyl | N/A | <50 | |
| 4 | tert-Butyl | N/A | 81 |
Data compiled from studies on the enantioselective allylic alkylation of α-fluoro-β-ketoesters. "N/A" indicates data not available in the provided sources.
The data clearly illustrates that for a range of substrates, the use of a tert-butyl ester leads to a significant improvement in enantiomeric excess, in some cases dramatically so[1].
Experimental Protocols
Below are detailed methodologies for the key experimental steps involved in the aforementioned asymmetric allylic alkylation, providing a practical guide for implementation in a laboratory setting.
General Procedure for the Enantioselective Allylic Alkylation
To a solution of the α-fluoro-β-ketoester (1.0 equiv) in an appropriate solvent (e.g., N-methyl-2-pyrrolidone, NMP), the palladium catalyst and chiral ligand (e.g., Trost ligand) are added. The reaction mixture is stirred at room temperature, and the progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction is worked up and the product is purified by column chromatography[2].
Logical Workflow for Asymmetric Allylic Alkylation
The following diagram illustrates the general workflow for the palladium-catalyzed asymmetric allylic alkylation of an α-fluoro-β-ketoester, highlighting the key components and steps.
Signaling Pathways and Stereochemical Models
The stereochemical outcome of these reactions can be rationalized by considering the transition state assemblies. For the palladium-catalyzed allylic alkylation using Trost-type ligands, the "gearing effect" of the catalyst backbone is proposed to play a crucial role. This model suggests that the ester group's conformation (s-trans) influences the orientation of the enolate's alkene moiety (s-cis), which in turn dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium complex[1]. The larger steric demand of the tert-butyl group likely enforces a more rigid and favorable conformation in the transition state, leading to the observed higher enantioselectivity.
Conclusion
The choice between a tert-butyl and an ethyl ester in asymmetric synthesis is a critical decision that can profoundly impact the stereochemical purity of the final product. Experimental evidence from asymmetric allylic alkylation reactions demonstrates a clear advantage for the tert-butyl group in achieving higher enantioselectivity. This is attributed to its greater steric bulk, which enforces a more ordered and selective transition state. While the use of a tert-butyl ester may sometimes necessitate modified reaction conditions to overcome slower reaction rates, the potential for significantly improved stereocontrol often justifies this trade-off, particularly in the synthesis of high-value chiral molecules for pharmaceutical and other applications. Researchers should consider the specific steric and electronic demands of their reaction system when selecting the appropriate ester group to maximize the efficiency and stereoselectivity of their asymmetric transformations.
References
X-ray crystal structure of tert-Butyl 4,4,4-trifluorobut-2-enoate derivatives
A Comparative Guide to the X-ray Crystal Structure of tert-Butyl 4,4,4-trifluorobut-2-enoate Derivatives and Related Fluorinated Compounds
This guide provides a comparative analysis of the X-ray crystal structure of compounds related to this compound. Due to the limited availability of crystallographic data for the exact derivatives of this specific ester, this document leverages data from structurally similar fluorinated organic molecules to provide insights into their molecular geometry, bond parameters, and intermolecular interactions. This information is valuable for researchers, scientists, and professionals in drug development working with fluorinated compounds.
Structural Comparison of Fluorinated Butenoic Acid Derivatives
While the crystal structure of this compound is not publicly available, the structure of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid offers a close comparison for the core trifluorobutenoate backbone.[1] This section compares its crystallographic data with that of a related piperazine (B1678402) derivative containing a tert-butyl group to understand the influence of these functional groups on the crystal packing.
Table 1: Crystallographic Data for (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid and a Substituted Piperazine Derivative
| Parameter | (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid[1] | tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[2][3] |
| Formula | C₁₀H₇F₃O₂ | C₂₀H₂₇FN₂O₂ |
| Molecular Weight | 216.16 | 362.44 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 11.4093 (9) | - |
| b (Å) | 5.7749 (4) | - |
| c (Å) | 14.7469 (8) | - |
| β (°) | 96.300 (6) | - |
| V (ų) | 965.77 (11) | - |
| Z | 4 | - |
In the structure of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid, the dihedral angle between the benzene (B151609) ring and the ethylene (B1197577) plane is 76.34 (11)°.[1] The molecules are linked by O—H⋯O hydrogen bonds, forming chains.[1] In contrast, the piperazine derivative, which contains a tert-butyl group, exhibits a chair conformation for the piperazine ring.[2][3] Its crystal packing is influenced by weak C—H⋯O and C—H⋯π interactions.[2][4]
Bond Lengths and Angles Analysis
The introduction of fluorine atoms can significantly influence the electronic properties and bond parameters of a molecule. The following table compares selected bond lengths from the piperazine derivative.
Table 2: Selected Bond Lengths for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[2][4]
| Bond | Length (Å) |
| O1—C16 | 1.211 (3) |
| N2—C16 | 1.336 (3) |
| O2—C16 | 1.345 (3) |
| F1—C1 | 1.359 (3) |
The sum of bond angles around one of the nitrogen atoms (N2) in the piperazine ring is 360°, indicating sp² hybridization, which is attributed to the delocalization of the lone pair into the carbonyl group of the carbamate.[3] The other nitrogen (N1) shows sp³ hybridization.[2][3]
Experimental Protocols
Synthesis and Crystallization of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[3]
This sterically congested piperazine derivative was prepared using a modified Bruylants approach. The synthesis involved the reaction of 1-ethynyl-4-fluorobenzene (B14334) in anhydrous THF, cooled in an ice-bath. Further details involve the reaction with tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate, which was synthesized by reacting tert-butyl piperazine-1-carboxylate with ethereal HCl.[3]
X-ray Data Collection and Structure Refinement
For (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid, data was collected on an Agilent Xcalibur, Eos diffractometer using Mo Kα radiation.[1] The structure was solved using SUPERFLIP and refined with SHELXL97.[1] C-bound H atoms were positioned geometrically and refined using a riding model.[1]
Similarly, for the piperazine derivative, data was collected using Mo Kα radiation. Hirshfeld surface analysis was performed using CrystalExplorer to investigate intermolecular interactions.[2]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for X-ray crystal structure determination.
Caption: General workflow for X-ray crystallography.
This guide highlights the importance of comparative structural analysis in understanding the properties of fluorinated organic compounds. While direct crystallographic data for various this compound derivatives is sparse, the analysis of related structures provides a solid foundation for predicting their molecular conformations and crystal packing behaviors. The incorporation of fluorine is known to have a profound impact on the physico-chemical and biological properties of molecules, making such structural insights crucial for the design of new materials and pharmaceuticals.[5]
References
- 1. Crystal structure of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
A Comparative Guide to Enantiomeric Excess Determination for Butenoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, enabling the accurate assessment of a reaction's stereoselectivity. For butenoate reaction products, which are key chiral building blocks in the synthesis of many pharmaceuticals and natural products, several analytical techniques are available. This guide provides an objective comparison of the three primary methods for determining the enantiomeric excess of butenoate derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).
At a Glance: Comparison of Analytical Techniques
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agents (CSAs) |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Separation of volatile enantiomers on a chiral stationary phase. | Formation of transient diastereomeric complexes leading to distinct NMR signals. |
| Resolution | Excellent, often baseline separation.[1] | High, dependent on volatility and derivatization. | Variable, dependent on CSA, analyte, and solvent. |
| Analysis Time | Moderate (typically 10-30 minutes per sample).[2] | Fast (typically 5-20 minutes per sample). | Rapid (typically < 5 minutes per sample for data acquisition). |
| Sensitivity | High, especially with UV or fluorescence detectors. | Very high, particularly with flame ionization (FID) or mass spectrometry (MS) detectors. | Lower, requires higher sample concentrations. |
| Sample Preparation | Minimal, direct injection of the reaction mixture is often possible. | May require derivatization to increase volatility and improve separation. | Simple mixing of the analyte and CSA in an NMR tube. |
| Instrumentation | Widely available in analytical laboratories. | Common in analytical and organic chemistry laboratories. | Standard NMR spectrometer is sufficient. |
| Development Effort | Method development can be time-consuming. | Method development may be required, especially for new compounds. | Screening of CSAs and optimization of conditions may be necessary. |
| Quantitative Accuracy | High, with proper calibration. | High, with good peak separation and stable detector response. | Good, but can be affected by peak overlap and integration challenges. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving separation. For butenoate derivatives, polysaccharide-based CSPs have shown great success.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
Columns:
-
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))[1]
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[2]
Typical Mobile Phase:
-
A mixture of n-hexane and a polar alcohol modifier, such as ethanol (B145695) or isopropanol. The ratio is optimized to achieve the best resolution. For example, a mobile phase of hexane/ethanol (95:5 v/v) has been used successfully.[2]
General Procedure:
-
Sample Preparation: Dissolve a small amount of the butenoate reaction product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the butenoate derivative.
-
-
Injection: Inject 5-10 µL of the prepared sample.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Expected Performance for Butenolides on Chiralpak IC: [1]
-
Resolution (Rs): 1.66 - 2.03
Chiral Gas Chromatography (GC)
Chiral GC is an excellent technique for the analysis of volatile and thermally stable compounds. For many butenoate derivatives, derivatization may be necessary to increase their volatility and improve chromatographic performance.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral capillary column.
Column:
-
Cyclodextrin-based chiral stationary phases, such as those containing modified β-cyclodextrins, are commonly used.
General Procedure:
-
Derivatization (if necessary): For butenoates containing hydroxyl or carboxylic acid functionalities, derivatization to a more volatile ester or silyl (B83357) ether may be required.
-
Sample Preparation: Dissolve the derivatized or underivatized butenoate product in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, starting at 100 °C and ramping up to 200 °C at a rate of 5 °C/min.
-
Carrier Gas: Helium or hydrogen.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, similar to the HPLC method.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation. The principle relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, which results in separate signals for the enantiomers in the NMR spectrum.
Instrumentation:
-
Standard NMR spectrometer (300 MHz or higher).
Chiral Solvating Agents (CSAs):
-
The choice of CSA is critical and depends on the functional groups present in the butenoate derivative. Common CSAs include:
-
(R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL)
-
(R)-(-)- or (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol)
-
Chiral lanthanide shift reagents (e.g., Eu(hfc)₃)
-
General Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the butenoate reaction product in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a molar equivalent of the chosen CSA to the NMR tube. The optimal analyte-to-CSA ratio may need to be determined empirically.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that shows splitting into two distinct peaks corresponding to the two diastereomeric complexes.
-
Integrate the two peaks. The enantiomeric excess is calculated from the ratio of the integrals: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100
-
Workflow and Logic Diagrams
Caption: General workflow for determining the enantiomeric excess of butenoate reaction products.
Caption: Decision tree to guide the selection of the most appropriate analytical method.
Conclusion
The choice of the optimal method for determining the enantiomeric excess of butenoate reaction products depends on several factors, including the specific properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and the available instrumentation. Chiral HPLC often provides the most robust and high-resolution separations, making it a gold standard for accurate quantification. Chiral GC is an excellent choice for volatile compounds, offering high sensitivity and speed. NMR with chiral solvating agents is a powerful tool for rapid screening and analysis when method development time is a constraint. For comprehensive and unambiguous results, employing two of these methods orthogonally can provide the highest level of confidence in the determined enantiomeric excess.
References
Comparative Guide to the Kinetic Studies of Michael Acceptors: A Focus on α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of Michael acceptors, with a specific interest in compounds structurally related to tert-Butyl 4,4,4-trifluorobut-2-enoate. Due to a lack of publicly available kinetic data for this compound itself, this document focuses on comparing the reactivity of various α,β-unsaturated carbonyl compounds. The provided data and protocols can serve as a valuable resource for predicting the reactivity of novel fluorinated compounds and for designing kinetic studies.
Comparison of Michael Acceptor Reactivity
The reactivity of Michael acceptors is significantly influenced by the electron-withdrawing nature of their substituents. The following table summarizes second-order rate constants (k₂) for the Michael addition of thiol nucleophiles to various α,β-unsaturated carbonyl compounds. This data allows for a quantitative comparison of their electrophilicity.
| Michael Acceptor | Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Acrolein | N-Ac-Cys | >250-fold variation compared to GSH | [1] |
| Crotonaldehyde | N-Ac-Cys | Data available, but specific value not provided | [1] |
| Dimethylfumarate | N-Ac-Cys | Data available, but specific value not provided | [1] |
| Cyclohex-1-en-2-one | N-Ac-Cys | Data available, but specific value not provided | [1] |
| Cyclopent-1-en-2-one | N-Ac-Cys | Data available, but specific value not provided | [1] |
| Crotonyl thiol ester | N-acetyl-l-cysteine (NAC) | 7.9 times more reactive than sorboyl thiol ester | [2] |
| Methyl vinyl ketone | Thiophenol | Reaction complete in 30 min (qualitative) | [3] |
| Methyl vinyl ketone | 4-chlorothiophenol | Reaction complete in 15 min (qualitative) | [3] |
| Methyl vinyl ketone | 4-methylthiophenol | Reaction complete in 30 min (qualitative) | [3] |
| Methyl crotonate | OH radical | (4.65 ± 0.65) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | [4] |
| Ethyl crotonate | OH radical | (4.96 ± 0.61) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | [4] |
| Methyl crotonate | Cl atom | (2.20 ± 0.55) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | [4] |
| Ethyl crotonate | Cl atom | (2.52 ± 0.62) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | [4] |
Experimental Protocols for Kinetic Studies of Michael Additions
The determination of kinetic parameters for Michael additions typically involves monitoring the reaction progress over time. Common analytical techniques include UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
General Protocol for Kinetic Analysis by UV-Vis Spectroscopy
This protocol is suitable when the Michael acceptor or the product has a distinct UV-Vis absorbance profile.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Michael acceptor in a suitable solvent (e.g., acetonitrile, DMSO).
-
Prepare a stock solution of the nucleophile (e.g., a thiol such as N-acetylcysteine) in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) to maintain a constant pH. The reaction rates of thiol additions are pH-dependent.[2]
-
-
Reaction Setup:
-
In a quartz cuvette, combine the buffer solution and the Michael acceptor stock solution.
-
Initiate the reaction by adding the nucleophile stock solution. Ensure rapid mixing.
-
Typically, pseudo-first-order conditions are employed by using a significant excess of the nucleophile (e.g., 10-fold or greater) relative to the Michael acceptor.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at a predetermined wavelength corresponding to the consumption of the reactant or formation of the product.
-
Record absorbance values at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the nucleophile in excess: k₂ = kobs / [Nucleophile].[5]
-
General Protocol for Kinetic Analysis by NMR Spectroscopy
NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals.
-
Sample Preparation:
-
Prepare a solution of the Michael acceptor in a deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
Prepare a separate solution of the nucleophile in the same deuterated solvent, potentially with a buffer if pH control is necessary.
-
-
Reaction Initiation and Monitoring:
-
Combine the reactant solutions directly in an NMR tube.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to specific protons of the reactant and product.
-
Plot the concentration of the reactant or product as a function of time.
-
The rate constants can be determined by fitting this data to the appropriate rate law.
-
Visualizations
Michael Addition Reaction Mechanism
The following diagram illustrates the general mechanism of a base-catalyzed Michael addition of a thiol to an α,β-unsaturated ester.
References
- 1. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the addition of nucleophiles to alpha,beta-unsaturated thiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Biologically Active Compounds Derived from tert-Butyl 4,4,4-trifluorobut-2-enoate: A Review of Available Data
This report, however, will provide a general overview of the potential biological activities of compound classes, such as trifluoromethyl-substituted pyrazolines, that could plausibly be synthesized from tert-butyl 4,4,4-trifluorobut-2-enoate. The information presented is based on studies of structurally related compounds and is intended to serve as a resource for researchers interested in exploring this area.
Potential for Bioactive Trifluoromethyl-Pyrazolines
This compound is an α,β-unsaturated ester, making it a suitable Michael acceptor. A plausible synthetic route to trifluoromethyl-substituted pyrazolines would involve a Michael addition reaction followed by cyclization with a hydrazine (B178648) derivative. While no studies were found that follow this specific path and report biological activity, the biological potential of trifluoromethyl-pyrazolines synthesized through other routes has been documented.
Antimicrobial and Antifungal Activities
Trifluoromethyl-containing pyrazoline derivatives have demonstrated notable antimicrobial and antifungal properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can lead to improved cellular uptake and efficacy.
Table 1: Illustrative Antimicrobial and Antifungal Activity of Trifluoromethyl-Pyrazoline Analogs
| Compound Class | Target Organism | Activity Metric (e.g., MIC) | Reference Context |
| Trifluoromethyl-Pyrazolines | Streptococcus pyogenes | MIC: 7.8 µg/mL | [1] |
| Trifluoromethyl-Pyrazolines | Staphylococcus aureus (MRSA) | MIC: 15.6 µg/mL | [1] |
| Trifluoromethyl-Pyrazolines | Neisseria gonorrhoeae | MIC: 15.6 µg/mL | [1] |
| Trifluoromethyl-Pyrazolines | Trichophyton rubrum | MIC: 0.38-12.5 µg/mL | [1] |
Note: The compounds in the cited study were synthesized from trifluoromethyl-containing 1,3-diketones and hydrazines, not directly from this compound.
Anticancer Activity
The pyrazole (B372694) scaffold is a well-known pharmacophore in the design of anticancer agents. The addition of a trifluoromethyl group can further enhance the cytotoxic potential of these compounds.
Table 2: Illustrative Anticancer Activity of a Trifluoromethyl-Pyrazolamine Derivative
| Compound | Cell Line | Activity Metric (Selectivity Index) | Reference Context |
| 1-Methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride | HeLa | SI > 1351 | [1] |
Note: The precursor for this compound was a trifluoromethyl-containing 1,3-diketone.
Experimental Protocols (General)
The following are generalized protocols for the types of biological assays commonly used to evaluate the compounds discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Proposed Synthetic and Evaluation Workflow
The following diagram illustrates a potential workflow for researchers interested in investigating the biological activity of compounds derived from this compound.
References
A Comparative Guide to the Reaction Pathways of tert-Butyl 4,4,4-trifluorobut-2-enoate: A Computational and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity. Tert-butyl 4,4,4-trifluorobut-2-enoate is a key building block in this field, serving as a versatile Michael acceptor for the construction of complex fluorinated molecules. Understanding the intricacies of its reaction pathways is paramount for the rational design of synthetic routes and the prediction of product stereochemistry.
This guide provides a comparative analysis of the reaction pathways of this compound and structurally similar β-trifluoromethylated enones, leveraging both computational and experimental data. We delve into the mechanistic details of key reaction types, present quantitative data for comparative purposes, and provide insights into the experimental conditions that govern these transformations.
Computational Analysis of Reaction Pathways
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms and predicting the outcomes of organic reactions. For reactions involving trifluoromethylated enoates, DFT calculations can provide invaluable information on transition state energies, reaction intermediates, and the origins of stereoselectivity.
While direct computational studies comparing multiple reaction pathways for this compound are not extensively available in the current literature, we can infer likely scenarios from studies on analogous systems. The primary competing pathways for this substrate are typically Michael additions and cycloaddition reactions.
A generalized workflow for the computational analysis of these competing pathways is presented below.
Computational studies on similar systems, such as the Michael addition of lithium enolates to α,β-unsaturated carbonyls, often employ DFT methods like B3LYP or M06-2X with basis sets such as 6-31G(d) or larger to optimize geometries and calculate energies.[1] These studies can reveal whether a reaction proceeds through a six-membered or eight-membered transition state, which has direct implications for the diastereoselectivity of the product.[1] For cycloaddition reactions, computational analysis helps in understanding the regioselectivity and stereoselectivity by comparing the activation energies of different possible transition states.[2]
Comparative Performance in Michael Additions
The conjugate or Michael addition is the most common reaction manifold for this compound and its analogs. A variety of nucleophiles can be employed, and the stereochemical outcome is highly dependent on the catalyst and reaction conditions.
Organocatalytic Conjugate Addition of Malonates
The enantioselective conjugate addition of malonates to β-trifluoromethyl enones is a key method for constructing stereogenic centers bearing a trifluoromethyl group. While data for the tert-butyl ester is limited, studies on analogous β-trifluoromethyl α,β-unsaturated 2-acyl thiazoles provide valuable comparative data.
| Entry | Michael Acceptor (R Group) | Catalyst (mol%) | Pressure (kbar) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 5 | 10 | 48 | 92 | 91 |
| 2 | 4-Fluorophenyl | 5 | 10 | 48 | 95 | 92 |
| 3 | 4-Chlorophenyl | 5 | 10 | 48 | 93 | 90 |
| 4 | 4-Bromophenyl | 5 | 10 | 48 | 94 | 89 |
| 5 | Thien-2-yl | 5 | 10 | 72 | 91 | 93 |
| 6 | Ethyl | 5 | 8 | 48 | 96 | 94 |
| Data adapted from a study on β-trifluoromethyl α,β-unsaturated 2-acyl thiazoles with diethyl malonate using a bifunctional tertiary amine-thiourea catalyst.[3][4] |
This data highlights that high pressure can be a critical parameter for achieving high yields in the Michael addition to sterically hindered β,β-disubstituted β-trifluoromethyl enones.[3][4] The enantioselectivity is generally high, demonstrating the effectiveness of organocatalysis for this transformation.
Conjugate Addition of Thiols
The sulfa-Michael addition to trifluoromethylated enoates is an efficient method for synthesizing β-trifluoromethyl thioethers. For instance, ethyl 4,4,4-trifluorocrotonate readily reacts with various thiols in the presence of catalytic amounts of amines.
| Entry | Thiol | Catalyst | Temperature (°C) | Yield (%) |
| 1 | Ethanethiol | Triethylamine | 20 | 85 |
| 2 | Propanethiol | Triethylamine | 20 | 88 |
| 3 | Thiophenol | Triethylamine | 20 | 90 |
| 4 | Thioacetic acid | None | 100 | 75 |
| Data is for the analogous ethyl 4,4,4-trifluorocrotonate. |
This demonstrates the high reactivity of the trifluorocrotonate system towards soft nucleophiles like thiols.
Experimental Protocols
General Procedure for Organocatalytic Michael Addition of Malonates under High Pressure
A high-pressure reactor is charged with the β-trifluoromethyl enone (1.0 mmol), the malonate (1.2 mmol), and the organocatalyst (2-5 mol%) in a suitable solvent (e.g., toluene). The reactor is sealed and pressurized to 8-10 kbar. The reaction mixture is stirred at room temperature for the specified time. After depressurization, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the Michael adduct.[3][4]
General Procedure for the Addition of Thiols
To a solution of the trifluorocrotonate (1.0 mmol) and the thiol (1.1 mmol) in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., triethylamine, 10 mol%) is added. The reaction mixture is stirred at room temperature until completion (monitored by TLC or GC-MS). The solvent is then evaporated, and the crude product is purified by column chromatography.
Alternative Reaction Pathways: Cycloadditions
While Michael additions are prevalent, trifluoromethylated enoates can also participate in cycloaddition reactions, such as [3+2] cycloadditions with nitrones. The competition between these pathways is influenced by the nature of the reactants and the reaction conditions.
DFT studies on the [3+2] cycloaddition of N-tert-butyl,α-(4-trifluoromethyl)-phenylnitrone with methacrolein (B123484) have shown that these reactions can be highly regioselective and stereoselective.[2] The presence of the trifluoromethyl group can influence the electronic properties of the dipolarophile, affecting the energies of the frontier molecular orbitals and thus the reactivity and selectivity of the cycloaddition.
Conclusion
The reactivity of this compound is dominated by its character as a potent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. As demonstrated with analogous systems, these reactions can be rendered highly enantioselective through the use of organocatalysts, often requiring specific conditions like high pressure for sterically demanding substrates. While cycloaddition reactions present a viable alternative pathway for the synthesis of heterocyclic structures, the Michael addition pathway appears to be the more general and widely exploited route.
Further computational studies directly comparing the activation barriers for Michael additions versus various cycloadditions with this compound would provide a more definitive and quantitative understanding of the factors governing pathway selection. Such studies would be invaluable for the predictive design of complex synthetic strategies involving this versatile fluorinated building block.
References
- 1. Intermolecular Michael Reactions: A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling tert-Butyl 4,4,4-trifluorobut-2-enoate
For Immediate Implementation: This document provides critical safety protocols and logistical procedures for the handling and disposal of tert-Butyl 4,4,4-trifluorobut-2-enoate (CAS No. 78762-71-7). All researchers, scientists, and drug development professionals must adhere to these guidelines to mitigate risks associated with this chemical.
This compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[1] Adherence to the following operational and disposal plans is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards of this compound. A comprehensive PPE strategy is required for all handling procedures.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are required. A full-face shield should also be worn when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves are mandatory. Given the fluorinated nature of the compound, butyl or neoprene gloves are recommended for extended contact. Nitrile gloves may be suitable for incidental contact but should be replaced immediately upon contamination. Always inspect gloves for integrity before use. |
| Body Protection | A flame-resistant lab coat should be worn and buttoned completely. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used. |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial for minimizing risks when working with this compound. The following workflow outlines the necessary steps for safe handling.
Experimental Protocols
Emergency Procedures:
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Small Spill (<100 mL): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, or sawdust).[1][2] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Large Spill (>100 mL): Evacuate the immediate area and alert the designated emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[1]
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.[1]
By implementing these safety protocols, researchers and laboratory personnel can significantly mitigate the risks associated with the handling of this compound, fostering a safer research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
